1-(2,3-Dichlorophenyl)biguanide hydrochloride
Description
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLJHHCXSVSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369634 | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-08-0 | |
| Record name | Imidodicarbonimidic diamide, N-(2,3-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)biguanide Hydrochloride: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a halogenated arylbiguanide derivative of significant interest in medicinal chemistry. While this specific isomer is less documented than its counterparts, this guide synthesizes established principles of biguanide chemistry to present a detailed exposition of its chemical structure, plausible synthetic routes, and analytical characterization. Furthermore, drawing upon the known mechanisms of the biguanide class, we explore its putative biological activities and therapeutic potential, with a particular focus on its prospective role as an anticancer agent. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel biguanide-based therapeutic agents.
Introduction: The Biguanide Scaffold in Modern Drug Discovery
The biguanide moiety is a cornerstone in pharmacology, most famously represented by the anti-diabetic drug metformin. Biguanides are characterized by a sequence of five nitrogen atoms and are known for their ability to modulate cellular energy metabolism.[1] The therapeutic versatility of this class of compounds extends beyond diabetes to include applications as antimalarials, antiseptics, and, increasingly, as anticancer agents.[2]
The introduction of halogenated phenyl rings, such as the 2,3-dichlorophenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent biguanide. The lipophilicity and electronic effects of the chlorine substituents can enhance membrane permeability and modulate target binding, potentially leading to increased potency and altered selectivity. This guide focuses on the 2,3-dichloro substituted variant, providing a detailed scientific framework for its study.
Chemical and Physical Properties
The chemical structure of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is defined by a biguanide backbone linked to a 2,3-dichlorinated benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₁₀Cl₃N₅ | - |
| Molecular Weight | 282.56 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and DMSO | [4] |
| CAS Number | Not explicitly assigned (inferred from related compounds) | - |
Note: Some properties are inferred from closely related isomers such as 1-(2-Chlorophenyl)biguanide hydrochloride and may require experimental verification.
Synthesis and Manufacturing
The synthesis of 1-arylbiguanide hydrochlorides is well-established in the chemical literature. A practical and widely adopted method involves the reaction of the corresponding anilinium chloride with dicyandiamide.[5] This approach is favored for its operational simplicity and the high purity of the resulting crystalline product.[2]
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway for 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
This protocol is a generalized procedure adapted from established methods for arylbiguanides and should be optimized for specific laboratory conditions.[2]
-
Preparation of 2,3-Dichloroanilinium chloride:
-
In a suitable reaction vessel, dissolve 2,3-dichloroaniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Slowly add an equimolar amount of concentrated hydrochloric acid with stirring.
-
The anilinium salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry thoroughly under vacuum.[6]
-
-
Synthesis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride:
-
Combine equimolar amounts of the dried 2,3-dichloroanilinium chloride and dicyandiamide in a round-bottomed flask.[5]
-
Add deionized water to the flask to create a concentrated reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product is expected to crystallize from the reaction mixture upon cooling.
-
Collect the crystalline product by filtration, wash with cold water, and dry to a constant weight.
-
Mechanism of Action: A Focus on Cellular Energetics
The primary molecular target of biguanides is widely considered to be Complex I of the mitochondrial respiratory chain.[1] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.
Signaling Pathway Diagram
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Foreword: The Versatile Scaffold of Dichlorophenyl Biguanides
An In-Depth Technical Guide to the Biological Activity of Dichlorophenyl Biguanides
The biguanide functional group, characterized by two guanidine units sharing a common nitrogen atom, is a deceptively simple scaffold that has given rise to cornerstone therapeutics. While metformin is globally recognized as a first-line treatment for type 2 diabetes, the addition of a dichlorophenyl moiety unlocks a distinct and potent spectrum of biological activities. This guide provides an in-depth exploration of dichlorophenyl biguanides, moving beyond a surface-level overview to dissect their core mechanisms of action, validated experimental workflows for their characterization, and their established and emerging therapeutic applications. The primary focus will be on their role as antimalarial agents, exemplified by chlorproguanil, with a secondary exploration into their potential as targeted anticancer compounds, a field of growing interest. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Core Mechanisms of Action: A Tale of Two Pathways
The biological activity of dichlorophenyl biguanides is predominantly understood through two distinct, yet potentially interconnected, mechanisms: potent inhibition of the folate pathway in protozoa and modulation of cellular energy metabolism via mitochondrial targets.
Primary Mechanism: Antimalarial Activity via Dihydrofolate Reductase (DHFR) Inhibition
The most well-documented activity of dichlorophenyl biguanides is their efficacy against the malaria parasite, Plasmodium falciparum. This action is not exerted by the parent compound but by its active metabolite.
Causality of the Mechanism: Plasmodium parasites, during their rapid replication within human red blood cells, have a high demand for nucleic acids for DNA synthesis.[1] A critical pathway for generating the necessary nucleotide precursors is the folate biosynthesis pathway. Dihydrofolate reductase (DHFR) is a pivotal enzyme in this pathway, responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for thymidylate and purine synthesis.[1][2][3] Inhibition of DHFR starves the parasite of essential building blocks, halting replication and leading to its death.[1][2]
Dichlorophenyl biguanides like chlorproguanil are prodrugs.[4] Following administration, they undergo metabolic cyclization, primarily in the liver, to form a highly active dihydrotriazine metabolite.[4][5] This cyclic metabolite is the species that potently inhibits the parasite's DHFR enzyme.[4] This mechanism provides a powerful therapeutic window, as the active metabolites often exhibit significantly higher affinity for the parasite DHFR over the human ortholog, minimizing host toxicity.[6]
Signaling Pathway: Folate Biosynthesis and DHFR Inhibition
Caption: Biguanides inhibit mitochondrial Complex I, leading to AMPK activation and downstream metabolic reprogramming.
Pharmacokinetics & Metabolism: From Prodrug to Active Agent
The pharmacokinetic profile of dichlorophenyl biguanides is largely dictated by their intended therapeutic application. A key distinction exists between the non-metabolized biguanides like metformin and the antimalarial prodrugs.
-
Absorption and Distribution: Biguanides are generally administered orally and exhibit moderate bioavailability (40-60% for metformin). [7]They are hydrophilic molecules and do not bind to plasma proteins, allowing for wide distribution into tissues. [7][8]Transport into key tissues like the liver, intestine, and kidney is mediated by organic cation transporters (OCTs). [8]* Metabolism: This is the critical differentiating factor.
-
Metformin: Is not metabolized in the body and is excreted unchanged by the kidneys. [7][8] * Chlorproguanil & Proguanil: These are antimalarial prodrugs that require metabolic activation by hepatic cytochrome P450 enzymes to their active, cyclized dihydrotriazine forms. [4][5]This biotransformation is essential for their antiprotozoal activity.
-
-
Excretion: The primary route of elimination for biguanides and their metabolites is via the kidneys through active tubular secretion. [8]The typical elimination half-life for metformin is around 5 hours in patients with normal renal function. [8][9]
Parameter Metformin (Reference Biguanide) Chlorproguanil (Dichlorophenyl Biguanide) Primary Role Antidiabetic [10] Antimalarial [11][12] Metabolism Not metabolized; excreted unchanged [7][8] Prodrug; metabolized to active cyclic form [5] Oral Bioavailability ~40-60% [7] Rapidly absorbed Plasma Protein Binding Negligible [7] Not specified, but likely low Elimination Half-life ~5 hours [8][9] Not specified, parent compound has short half-life | Primary Target | Mitochondrial Complex I [13]| Plasmodium DHFR (as metabolite) [1][2]|
Methodologies for Biological Evaluation
Assessing the multifaceted biological activities of dichlorophenyl biguanides requires a suite of validated experimental protocols. The following sections detail workflows for characterizing their primary antimalarial and potential anticancer effects.
Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay directly quantifies the inhibitory potency of a compound against the target enzyme.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant P. falciparum DHFR enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of NADPH and DHF in the same buffer.
-
Prepare serial dilutions of the dichlorophenyl biguanide test compound (and its active metabolite, if available) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the assay buffer.
-
Add a fixed volume of the DHFR enzyme solution to each well (except for the no-enzyme control).
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., pyrimethamine).
-
-
Reaction Initiation & Measurement:
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NADPH and DHF to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow: In Vitro Antiplasmodial Activity Assay
Caption: A typical workflow for determining the antiplasmodial IC₅₀ value using a SYBR Green I fluorescence-based assay.
Protocol: Cancer Cell Selective Cytotoxicity Assay
This assay evaluates the ability of biguanides to selectively kill cancer cells under metabolic stress.
Principle: The cytotoxicity of the compound is compared between cells grown in normal glucose conditions and cells grown in low glucose (glucose-deprived) conditions, mimicking the tumor microenvironment. Cell viability is assessed using a colorimetric method like the MTT or XTT assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HT-29 colon cancer cells) in standard growth medium (e.g., DMEM with 25 mM glucose).
-
-
Assay Plating:
-
Seed the cells into two sets of 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment Application:
-
For the first set of plates ("Normal Glucose"), replace the medium with fresh standard medium containing serial dilutions of the dichlorophenyl biguanide.
-
For the second set ("Low Glucose"), replace the medium with glucose-deprived medium (e.g., DMEM with 1 mM glucose) containing the same serial dilutions of the compound.
-
Include vehicle controls for both conditions.
-
-
Incubation:
-
Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assessment (XTT Assay):
-
Add the XTT reagent (mixed with an electron-coupling agent) to each well.
-
Incubate for 2-4 hours, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader (typically at 450-500 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value for both normal and low glucose conditions. A significantly lower IC₅₀ under low glucose indicates selective cytotoxicity against metabolically stressed cells. [14]
-
Quantitative Data & Structure-Activity Insights
The potency of biguanide derivatives is highly dependent on their chemical structure. The dichlorophenyl substitution is a key feature for certain biological activities.
| Compound/Derivative | Target/Cell Line | Activity Metric | Potency | Reference |
| B2-07 (Biguanide Derivative) | Toxoplasma gondii DHFR | IC₅₀ | 12 nM | [15][16] |
| B2-07 (Biguanide Derivative) | Pneumocystis carinii DHFR | IC₅₀ | >10,000 nM | [16] |
| Phenformin | HT-29 (Low Glucose) | IC₅₀ | ~20 µM | [14] |
| o-chlorophenyl biguanide | HT-29 (Low Glucose) | IC₅₀ | 1.9 µM | [17] |
| o-chlorophenyl biguanide | HIF-1 Inhibition | IC₅₀ | 1.0 µM | [17] |
Key Insights:
-
High Potency and Selectivity: Biguanide derivatives can be synthesized to be highly potent inhibitors of microbial DHFR, with significant selectivity over mammalian or other microbial forms. [15][16]* Anticancer Activity: Arylbiguanides, including chlorophenyl derivatives, show potent and selective cytotoxicity against cancer cells under glucose-deprived conditions. [17][14]* Steric Effects: The position of the chloro-substituent on the phenyl ring appears to be important, with ortho-substituted derivatives showing enhanced activity in inhibiting stress responses and superior selective cytotoxicity compared to meta- or para-substituted compounds. [14]
Conclusion and Future Directions
Dichlorophenyl biguanides represent a clinically and scientifically significant class of compounds. Their biological activity is underpinned by at least two powerful mechanisms: the well-established inhibition of protozoal dihydrofolate reductase for antimalarial therapy and the broader biguanide action of mitochondrial complex I inhibition. This latter mechanism, which leads to profound shifts in cellular energy metabolism via AMPK activation, is the foundation for their investigation as next-generation anticancer agents that can exploit the metabolic vulnerabilities of tumors.
The success of chlorproguanil validates the dichlorophenyl biguanide scaffold as a privileged structure for targeting the folate pathway. Furthermore, ongoing research demonstrates that strategic modifications to this scaffold can significantly enhance potency and selectivity against cancer cells, particularly those under metabolic stress. Future research should focus on elucidating the interplay between these two major pathways, exploring synergistic combinations with other targeted therapies, and refining structure-activity relationships to develop novel compounds with improved therapeutic indices for both infectious diseases and oncology.
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Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. NIH. [Link]
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The Genesis of Dichlorophenyl Biguanides: A Technical Chronicle of Antimalarial Innovation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Novel Antimalarials in a Post-War World
The landscape of infectious disease treatment was irrevocably altered during the Second World War. The conflict-driven disruption of quinine supplies, the primary antimalarial at the time, catalyzed an urgent international effort to discover and synthesize novel therapeutic agents. It was within this crucible of necessity that the story of the dichlorophenyl biguanides unfolds, a narrative of rational drug design, serendipitous discovery, and meticulous chemical craftsmanship that would leave an indelible mark on the fight against malaria. This guide delineates the discovery and history of this important class of antimalarial compounds, with a particular focus on the scientific underpinnings of their development.
The Pioneering Work at Imperial Chemical Industries (ICI): The Birth of Proguanil and the Dawn of the Biguanide Antimalarials
In the early 1940s, a dedicated team of researchers at Imperial Chemical Industries (ICI) in the United Kingdom embarked on a systematic investigation into new classes of compounds with potential antimalarial activity. At the helm of this endeavor were the brilliant minds of Dr. Francis Curd and Dr. Frank Rose. Their research, driven by a blend of empirical screening and theoretical chemistry, initially focused on pyrimidine derivatives. However, their insightful observation of geometric patterns in effective analogues led them to explore simpler molecular scaffolds that might replicate the biological activity. This line of inquiry pivoted their attention to the biguanides, a class of compounds with which Rose had previous experience during his work on sulphonamides.[1]
This strategic shift proved to be a watershed moment. In 1945, Curd, alongside D.G. Davey and Rose, published their seminal work detailing the discovery of a new class of antimalarial agents: the biguanide derivatives.[2] The culmination of their efforts was the synthesis of proguanil (N¹-(4-chlorophenyl)-N⁵-isopropylbiguanide), a compound that demonstrated both therapeutic and causal prophylactic activity against malaria.[3] The introduction of proguanil by ICI in 1945 marked a significant advancement in malaria chemotherapy.[1]
The Chemical Evolution: From Proguanil to the Dichlorophenyl Biguanides
The discovery of proguanil was not an endpoint but rather a springboard for further innovation. The team at ICI continued to explore the structure-activity relationships (SAR) of the biguanide scaffold, seeking to enhance its potency and pharmacokinetic profile. This led to the synthesis and evaluation of numerous analogues, a process guided by the systematic modification of the parent molecule.
A key breakthrough in this second wave of research was the introduction of a second chlorine atom onto the phenyl ring. This led to the synthesis of chlorproguanil , or N1-(3,4-dichlorophenyl)-N5-isopropylbiguanide. A 1950 publication by Curd, Davey, Hendry, and Rose detailed the remarkable activity of this dichloro-derivative in avian malaria models, heralding the arrival of the dichlorophenyl biguanides.[4][5]
Synthesis of Dichlorophenyl Biguanides: A Methodological Overview
The core of the synthesis involves the condensation of two key intermediates: an appropriately substituted dicyandiamide and an aniline derivative.
Experimental Protocol: Illustrative Synthesis of a Dichlorophenyl Biguanide
The following is a generalized, illustrative protocol for the synthesis of chlorproguanil, based on the known synthesis of proguanil:
-
Formation of the Isopropyl Dicyandiamide Intermediate:
-
Isopropylamine hydrochloride is reacted with sodium dicyandiamide in a suitable solvent such as n-butanol.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the sodium chloride byproduct is filtered off.
-
The solvent is removed under vacuum to yield the crude isopropyldicyandiamide.
-
-
Condensation with 3,4-Dichloroaniline:
-
The isopropyldicyandiamide intermediate is then condensed with 3,4-dichloroaniline.
-
This reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, and often with heating.
-
The resulting chlorproguanil hydrochloride precipitates from the reaction mixture upon cooling and can be isolated by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent to yield the final, pure chlorproguanil hydrochloride.
-
dot graph "Illustrative Synthesis of Chlorproguanil" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Generalized synthetic pathway for chlorproguanil."
Mechanism of Action: A Tale of Two Molecules
A fascinating aspect of the biguanide antimalarials is their nature as prodrugs. Proguanil and chlorproguanil themselves exhibit only weak intrinsic antimalarial activity.[6] Their therapeutic efficacy is dependent on their metabolic conversion in the host to their active cyclic triazine metabolites, cycloguanil and chlorcycloguanil, respectively.
This metabolic cyclization is a critical step in their mechanism of action. The resulting triazine metabolites are potent inhibitors of the parasitic enzyme dihydrofolate reductase (DHFR).[6] DHFR plays a crucial role in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil and chlorcycloguanil disrupt DNA synthesis and repair in the malaria parasite, ultimately leading to its death.
dot graph "Mechanism of Action of Dichlorophenyl Biguanides" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Metabolic activation and mechanism of action of chlorproguanil."
Structure-Activity Relationship and Pharmacokinetic Profile: The Advantage of Dichlorination
The addition of a second chlorine atom to the phenyl ring of proguanil to create chlorproguanil was a deliberate and impactful modification based on the principles of medicinal chemistry. This structural change resulted in a significant enhancement of the drug's antimalarial properties.
| Compound | In Vitro IC50 (P. falciparum) | Key Pharmacokinetic Parameters |
| Proguanil | 2.4-19 µM[6] | Time to Peak Concentration (Tmax): 3 hours (median)[7]Elimination Half-life (t1/2): 14.5 +/- 3.0 hours[8]Plasma Clearance: 1.43 +/- 0.33 L/h/kg[8] |
| Chlorproguanil | Data not available for direct comparison | Time to Peak Concentration (Tmax): 3.8 +/- 1.3 hours[8]Elimination Half-life (t1/2): 17.5 +/- 6.7 hours[8]Plasma Clearance: 1.28 +/- 0.12 L/h/kg[8] |
Preclinical Evaluation: The Role of Avian and Murine Malaria Models
The development of the dichlorophenyl biguanides, like other antimalarials of that era, relied heavily on preclinical testing in animal models. Avian malaria models, using species such as Plasmodium gallinaceum in chicks, were instrumental in the initial screening and characterization of these compounds. The seminal 1950 paper by Curd et al. highlights the high activity of chlorproguanil in avian malaria.[4][5]
Later, rodent malaria models, such as Plasmodium berghei in mice, became more commonplace for in vivo efficacy testing. These models allowed for the determination of key parameters like the 50% effective dose (ED50) and the 90% effective dose (ED90).
Experimental Workflow: In Vivo Efficacy Testing in a Murine Model
The following is a generalized workflow for assessing the in vivo efficacy of an antimalarial compound in a murine model, based on protocols developed over time:
-
Infection: Mice are inoculated with a standardized dose of Plasmodium berghei infected erythrocytes.
-
Treatment: The test compound (e.g., chlorproguanil) is administered to the infected mice, typically via oral gavage or subcutaneous injection, at various dose levels. A control group receives the vehicle only.
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The reduction in parasitemia in the treated groups compared to the control group is used to calculate the ED50 and ED90 values. Survival rates are also monitored.
dot graph "In Vivo Antimalarial Efficacy Testing Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "A typical workflow for in vivo antimalarial drug testing."
Conclusion: A Legacy of Rational Drug Design
The discovery and development of the dichlorophenyl biguanides stand as a testament to the power of systematic chemical investigation and a deep understanding of structure-activity relationships. The work of Curd, Rose, and their colleagues at ICI not only provided a valuable new class of antimalarial drugs but also laid a foundation for future research in the field. The evolution from proguanil to the more potent and longer-lasting chlorproguanil exemplifies the iterative process of drug optimization that continues to drive pharmaceutical innovation today. This in-depth technical guide serves to illuminate the pivotal moments and scientific principles that underpinned the genesis of these important therapeutic agents.
References
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Proguanil. In: Wikipedia. [Link]
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The assessment of antimalarial drug efficacy in-vivo. PMC. [Link]
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Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone. Br J Clin Pharmacol. 2003;55(5):465-474. [Link]
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Atovaquone and proguanil hydrochloride: a review of nonclinical studies. J Travel Med. 1999;6 Suppl 1:S2-7. [Link]
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N1-3:4-dichlorophenyl-N5-isopropyl diguanide, a derivative of proguanil highly active in avian malaria. Br J Pharmacol Chemother. 1950;5(3):438-444. [Link]
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Pharmacokinetics of Chlorproguanil in Man after a Single Oral Dose of Lapudrine. ResearchGate. [Link]
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History of antimalarial drugs. Medicines for Malaria Venture. [Link]
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N1-3:4-dichlorophenyl-n5-isopropyl diguanide—a derivative of proguanil highly active in avian malaria. Br J Pharmacol Chemother. 1950;5(3):438-444. [Link]
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Antimalarial drug discovery: efficacy models for compound screening. Nat Rev Drug Discov. 2004;3(6):509-520. [Link]
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A preliminary pharmacokinetic study of the antimalarial drugs, proguanil and chlorproguanil. J Pharm Pharmacol. 1987;39(4):261-265. [Link]
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An overview Screening of antimalarial drugs. Indian J Pharmacol. 2005;37(4):200-206. [Link]
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The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium. PLOS ONE. 2013;8(1):e52613. [Link]
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In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]
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Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. Br J Clin Pharmacol. 1987;24(6):745-750. [Link]
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In vitro IC 50 of proguanil, tBuPG and control antimalarials at 48 h,... ResearchGate. [Link]
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Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®). [Link]
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Malarone Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
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Drug susceptibility testing methods of antimalarial agents. J Vector Borne Dis. 2018;55(4):263-270. [Link]
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Multipurpose Drugs Active Against Both Plasmodium spp. and Microorganisms: Potential Application for New Drug Development. Front Microbiol. 2021;12:756385. [Link]
- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
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Studies on synthetic antimalarial drugs; some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity. Ann Trop Med Parasitol. 1945;39:208-216. [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. The method is designed for use in research, quality control, and drug development settings. The protocol is stability-indicating and demonstrates excellent linearity, accuracy, precision, and specificity, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
1-(2,3-Dichlorophenyl)biguanide is an arylbiguanide compound with potential applications in pharmaceutical development. Biguanides are known for their diverse biological activities, and precise quantification is crucial for formulation development, stability studies, and quality assurance.[1] This document provides a comprehensive guide to a validated HPLC method, offering a reliable tool for researchers and scientists. The arylbiguanide structure, characterized by a dichlorinated phenyl ring attached to a biguanide moiety, presents specific analytical challenges, including strong basicity and the potential for interaction with column materials.[2][3] This method addresses these challenges to provide accurate and reproducible results.
Physicochemical Properties and Rationale for Method Development
Understanding the physicochemical properties of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is fundamental to developing a suitable HPLC method.
-
Structure: The molecule consists of a hydrophilic, strongly basic biguanide group and a lipophilic dichlorophenyl group.
-
pKa: Arylbiguanides are strong bases, with a pKa value typically around 12.[3] This means the molecule will be positively charged in most acidic to neutral mobile phases.
-
Solubility: The hydrochloride salt form enhances aqueous solubility. Simple biguanides are highly soluble in aqueous media, though the addition of the lipophilic dichlorophenyl group will decrease this.[2]
-
UV Absorbance: The dichlorophenyl chromophore is expected to exhibit significant UV absorbance. Based on structurally similar compounds, a maximum absorbance is anticipated in the 230-260 nm range.[4][5]
Based on these properties, a reverse-phase HPLC method was selected. The use of a C18 stationary phase provides a hydrophobic surface for interaction with the dichlorophenyl group. To manage the highly basic nature of the biguanide moiety and ensure good peak shape, an acidic mobile phase with a buffer is employed.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Standard: 1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard of known purity.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method optimization:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution, using the mobile phase as the diluent.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[6]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Additionally, forced degradation studies were performed to demonstrate that the method is stability-indicating.
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the sample solution with 1 N HCl at 60 °C for 4 hours.[7]
-
Base Hydrolysis: Treat the sample solution with 1 N NaOH at 60 °C for 4 hours.[7]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.[7]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The peak purity of the analyte was assessed using a PDA detector to ensure no co-eluting peaks from degradation products.
Linearity
Linearity was assessed by preparing a series of at least five concentrations of the standard solution over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.
The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte retention time. Peak purity > 0.999. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability parameters within acceptable limits. | Complies |
Workflow Diagrams
Caption: Overall HPLC analysis workflow.
Caption: HPLC method validation workflow.
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the quantification of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. The method is specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment and for supporting drug development activities. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines.
References
-
Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. [Link]
-
Sawant, S., et al. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as its tablet dosage form. Der Pharma Chemica, 5(5), 11-19. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the polymers in a 1,2-dichlorobenzene solution (a) and as a thin film (b). [Link]
-
Royal Society of Chemistry. (2019). The chemistry of biguanides. [Link]
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
PubMed. (1983). Liquid chromatographic analysis of dichlorophen and its major impurity. [Link]
-
ResearchGate. (n.d.). UV absorption spectra of PHMB solution in water (black solid line), methanol (grey solid line) and ethanol (black dotted line), at 48.4 μ mol dm. [Link]
-
TSI Journals. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
SciSpace. (n.d.). A practical guide to arylbiguanides Synthesis and structural characterization. [Link]
-
Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]
-
ResearchGate. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]
-
ResearchGate. (n.d.). Pharmacophoric Features of Biguanide Derivatives: An Electronic and Structural Analysis | Request PDF. [Link]
-
National Institutes of Health. (2021). Synthetic accesses to biguanide compounds. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
PubMed. (1996). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. [Link]
-
Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Canadian Science Publishing. (n.d.). A practical guide to arylbiguanides — Synthesis and structural characterization. [Link]
-
Asian Publication Corporation. (n.d.). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. [Link]
-
Reddit. (n.d.). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]
-
ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of. [Link]
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- 7. tsijournals.com [tsijournals.com]
Application Note: Comprehensive NMR Analysis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
Abstract
This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a compound of interest in pharmaceutical research and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and field-proven insights. Methodologies for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy are presented, along with data interpretation strategies.
Introduction: The Significance of Biguanide Analogs
Biguanide derivatives are a class of compounds with significant therapeutic applications, most notably as hypoglycemic agents in the treatment of type 2 diabetes.[1] The substitution pattern on the aryl ring and the nature of the biguanide moiety are critical determinants of their biological activity and pharmacokinetic properties. 1-(2,3-Dichlorophenyl)biguanide hydrochloride is an analog whose precise structural characterization is paramount for understanding its mechanism of action and for quality control during drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] This application note details a systematic NMR-based approach to confirm the identity and assess the purity of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Molecular Structure and Expected NMR Signatures
The chemical structure of 1-(2,3-Dichlorophenyl)biguanide hydrochloride dictates a specific set of expected NMR signals. Understanding this structure is the first step in designing the analytical workflow.
Caption: Molecular Structure of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride.
Expected Proton (¹H) NMR Signals:
-
Aromatic Protons: The 2,3-dichlorophenyl group will exhibit a characteristic multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The three protons on the ring will show coupling to each other.
-
N-H Protons: The biguanide moiety contains several N-H protons. These protons are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, typically appearing in a wide range (δ 6.0-9.0 ppm).[5][6] D₂O exchange experiments can be used to confirm their assignment.
Expected Carbon (¹³C) NMR Signals:
-
Aromatic Carbons: The dichlorophenyl ring will show six distinct signals in the aromatic region (typically δ 120-145 ppm). The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen.
-
Biguanide Carbons: The two carbons of the biguanide group are expected to resonate in the range of δ 155-165 ppm due to their attachment to multiple nitrogen atoms.[5][7]
Experimental Protocols
A systematic approach involving both 1D and 2D NMR experiments is recommended for a comprehensive analysis.[8]
Caption: Experimental Workflow for NMR Analysis.
Materials and Equipment
-
1-(2,3-Dichlorophenyl)biguanide hydrochloride sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation Protocol
The choice of solvent is critical for NMR analysis. DMSO-d₆ is recommended for this compound due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, often resulting in sharper signals.
-
Weighing: Accurately weigh 5-10 mg of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
NMR Data Acquisition Protocol
The following experiments should be performed at a constant temperature (e.g., 298 K).
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number and type of protons in the molecule.
-
Typical Parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify the number and type of carbon atoms.
-
Typical Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings, revealing which protons are adjacent to each other.[9] This is particularly useful for assigning the protons on the dichlorophenyl ring.
-
Typical Parameters:
-
Pulse sequence: cosygpqf
-
Spectral width (F1 and F2): 16 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-4
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.[10] This experiment is crucial for assigning the carbons of the dichlorophenyl ring by correlating them to their attached protons.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width (F2 - ¹H): 16 ppm
-
Spectral width (F1 - ¹³C): 165 ppm
-
Number of increments in F1: 256
-
Number of scans per increment: 4-8
-
-
Data Analysis and Interpretation
Predicted NMR Data
The following table summarizes the expected chemical shifts for 1-(2,3-Dichlorophenyl)biguanide hydrochloride. These values are estimates based on literature data for similar structures and may vary slightly depending on experimental conditions.[5][7]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| H-4' | ~7.6 | ~128 | d | |
| H-5' | ~7.3 | ~122 | t | |
| H-6' | ~7.4 | ~125 | d | |
| C-1' | - | ~138 | - | Quaternary carbon attached to N |
| C-2' | - | ~133 | - | Quaternary carbon attached to Cl |
| C-3' | - | ~129 | - | Quaternary carbon attached to Cl |
| C-4' | - | ~128 | - | |
| C-5' | - | ~122 | - | |
| C-6' | - | ~125 | - | |
| Biguanide C | - | 158-162 | - | Two signals expected |
| NH / NH₂ | 6.5-8.5 | - | br s | Broad, exchangeable protons |
Step-by-Step Interpretation
-
¹H NMR Spectrum:
-
Identify the residual solvent peak for DMSO-d₆ (δ ~2.50 ppm) and water (δ ~3.33 ppm).[11]
-
Integrate the signals in the aromatic region (δ 7.0-8.0 ppm). The total integration should correspond to three protons.
-
Analyze the splitting patterns (multiplicities) of the aromatic signals to determine the coupling relationships.
-
Identify the broad signals corresponding to the N-H protons. Their integration should account for the remaining protons.
-
-
¹³C NMR Spectrum:
-
Identify the solvent peaks for DMSO-d₆ (δ ~39.5 ppm).[12]
-
Count the number of signals in the aromatic region (δ 120-145 ppm). Six signals are expected.
-
Locate the two signals for the biguanide carbons in the downfield region (δ 155-165 ppm).
-
-
2D COSY Spectrum:
-
Look for cross-peaks in the aromatic region. A cross-peak between two proton signals indicates that they are coupled (typically on adjacent carbons). This will confirm the assignment of H-4', H-5', and H-6'.
-
-
2D HSQC Spectrum:
-
Identify the cross-peaks that correlate the aromatic proton signals with their directly attached carbon signals. This will allow for the unambiguous assignment of C-4', C-5', and C-6'.
-
Trustworthiness and Self-Validation
The combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation. The connectivity information obtained from COSY and HSQC spectra should be consistent with the proposed structure. Any deviation would indicate the presence of an impurity or an incorrect structural assignment. For quantitative analysis (qNMR), an internal standard with a known concentration should be used to determine the purity of the sample.[13]
Conclusion
The protocols described in this application note provide a comprehensive framework for the NMR analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. By following this systematic approach, researchers can confidently elucidate the structure and assess the purity of this and related biguanide compounds, which is a critical step in the drug discovery and development process.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Hoyle, W., & LeBel, O. (2002). A practical guide to arylbiguanides Synthesis and structural characterization. Canadian Journal of Chemistry, 80(6), 625-632. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Kwiecińska, A., & De Cecco, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
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Mishra, S. K. (2021). Can anyone suggest me how to distinguish between two -NH proton in NMR. ResearchGate. Available at: [Link]
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Novosel, I., & Zgrablić, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 395-408. Available at: [Link]
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Pireddu, R., et al. (2020). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 11(11), 1315-1322. Available at: [Link]
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Telvekar, V. N. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184–1213. Available at: [Link]
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University of Michigan. (n.d.). Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. Available at: [Link]
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Wilcock, D. J., et al. (2018). A structural basis for biguanide activity. eLife, 7, e33382. Available at: [Link]
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Application Notes and Protocols for the Mass Spectrometric Analysis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
Introduction: The Analytical Imperative for Substituted Biguanides
1-(2,3-Dichlorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, which are of significant interest in pharmaceutical development due to their diverse biological activities. While metformin is a widely known antidiabetic drug, the broader class of substituted biguanides is explored for various therapeutic applications.[1] The precise and reliable quantification and structural elucidation of these compounds are paramount in drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for this purpose, offering high sensitivity and selectivity.[2]
This document provides a comprehensive guide to the mass spectrometric analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. We will delve into the theoretical underpinnings of its ionization and fragmentation, present detailed protocols for sample preparation and analysis, and discuss the interpretation of the resulting mass spectra. The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Ionization Behavior
To develop a robust mass spectrometry method, understanding the physicochemical properties of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is crucial. The molecule possesses a biguanide moiety, which is strongly basic due to the presence of multiple nitrogen atoms. This inherent basicity makes it highly susceptible to protonation, rendering electrospray ionization (ESI) in the positive ion mode the most suitable ionization technique. The dichlorophenyl group contributes to the molecule's overall hydrophobicity.
Predicted Molecular Weight:
-
Free Base (C8H9Cl2N5): 245.03 g/mol
-
Hydrochloride Salt (C8H10Cl3N5): 282.49 g/mol
In the ESI source, the molecule is expected to readily accept a proton to form the protonated molecule [M+H]+, which will be the primary ion observed in the full scan mass spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
For the quantitative analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in complex matrices such as plasma or tissue extracts, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred approach. This technique provides excellent separation of the analyte from matrix components and offers high sensitivity and specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[3]
Chromatographic Conditions
Given the polar nature of the biguanide group, a hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention and separation.[1] Reversed-phase chromatography can also be employed, but may require specific mobile phase additives to achieve adequate retention.
| Parameter | Recommendation | Rationale |
| LC Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Provides retention for polar analytes like biguanides. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides a source of protons for efficient ionization and promotes good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution in HILIC mode. |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the analyte. | This is a typical gradient for HILIC separations. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for UHPLC columns to ensure sharp peaks. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is ideally suited for quantitative LC-MS/MS analysis. The following parameters should be optimized for 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nature of the biguanide moiety facilitates protonation. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve stable and efficient ionization. |
| Source Temperature | 120 - 150 °C | Prevents solvent evaporation before nebulization. |
| Desolvation Gas | Nitrogen | Aids in the desolvation of droplets. |
| Desolvation Temperature | 350 - 450 °C | Ensures complete desolvation of the analyte ions. |
| Cone Gas Flow | 50 - 100 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID) in the collision cell. |
Fragmentation Pathway and MRM Transition Selection
The key to a sensitive and specific LC-MS/MS method is the selection of appropriate precursor-to-product ion transitions for MRM. This requires an understanding of the molecule's fragmentation pattern.
Predicted Fragmentation of [M+H]+
The protonated molecule of 1-(2,3-Dichlorophenyl)biguanide ([C8H10Cl2N5]+, m/z 246.04) will be the precursor ion. Collision-induced dissociation (CID) in the collision cell will induce fragmentation. Based on the fragmentation of other biguanides like metformin, the primary fragmentation pathways are expected to involve the cleavage of the biguanide chain.
A plausible fragmentation pathway would involve the neutral loss of ammonia (NH3) or cyanamide (CH2N2). A key fragmentation is the cleavage of the C-N bond connecting the dichlorophenyl group to the biguanide moiety.
Proposed MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Rationale |
| 246.04 | 188.99 | C2H5N3 | Loss of a portion of the biguanide chain. |
| 246.04 | 162.01 | C2H6N4 | Cleavage resulting in the dichlorophenylguanidine fragment. |
| 246.04 | 126.98 | C3H7N5 | Formation of the dichlorophenyl fragment. |
The most abundant and stable fragment ion should be selected as the primary quantifier, while a second fragment can be used as a qualifier for confirmation.
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
Objective: To prepare standard solutions and extract 1-(2,3-Dichlorophenyl)biguanide hydrochloride from a biological matrix (e.g., plasma).
Materials:
-
1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS): An isotopically labeled analog such as 1-(2,3-Dichlorophenyl)biguanide-d4 hydrochloride is ideal.[4] If unavailable, a structurally similar biguanide can be used.
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of 1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis and Data Acquisition
Objective: To perform the quantitative analysis of the prepared samples using LC-MS/MS.
Procedure:
-
System Equilibration:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence including blank injections (to ensure no carryover), calibration standards, quality control (QC) samples, and the unknown samples.
-
-
Data Acquisition:
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in MRM mode using the optimized transitions for 1-(2,3-Dichlorophenyl)biguanide hydrochloride and the internal standard.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Workflows
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of an internal standard corrects for variations in sample preparation and instrument response.[3] The calibration curve, constructed with a range of known concentrations, ensures the accuracy of the quantification. Quality control samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the method. The qualifier ion in the MRM transition provides an additional layer of confirmation for the identity of the analyte.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. By understanding the molecule's chemical properties, a robust and sensitive LC-MS/MS method can be developed and validated. The detailed protocols and theoretical explanations serve as a valuable resource for researchers in the pharmaceutical industry and academia, enabling accurate and reliable characterization and quantification of this and similar biguanide compounds.
References
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
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-
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Antimicrobial Applications of Dichlorophenyl Biguanides: A Guide for Researchers and Drug Development Professionals
Introduction: The Prominence of Chlorhexidine
Within the dichlorophenyl biguanide class of antimicrobials, one compound, 1,1'-hexamethylene bis(5-[4-chlorophenyl] biguanide), or Chlorhexidine (CHX) , stands as the most extensively researched and clinically significant agent.[][2] Developed in the 1950s, CHX has become a cornerstone of infection control, valued for its broad-spectrum efficacy, substantivity (the ability to bind to tissues and exert a sustained effect), and established safety profile in various topical applications.[][2][3] This guide will focus on Chlorhexidine as the archetypal dichlorophenyl biguanide, providing in-depth technical insights and validated protocols relevant to its application in research and development.
Mechanism of Action: A Two-Tiered Assault on Microbes
Chlorhexidine's antimicrobial activity is a direct consequence of its molecular structure. It exists as a potent cationic molecule at physiological pH.[4][5] This positive charge is the primary driver of its interaction with the negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4][5]
The mechanism is concentration-dependent, exhibiting a dual-action effect:
-
At low (bacteriostatic) concentrations: The cationic CHX molecules bind to the cell wall, disrupting the osmotic equilibrium and increasing membrane permeability. This leads to the leakage of low-molecular-weight intracellular components, such as potassium and phosphorus ions, which inhibits bacterial growth.[][4]
-
At high (bactericidal) concentrations: The membrane disruption is far more severe. The integrity of the cytoplasmic membrane is compromised, leading to the leakage of essential macromolecules and the coagulation or precipitation of cytoplasmic proteins, resulting in rapid cell death.[][4][5]
Caption: Concentration-dependent mechanism of Chlorhexidine.
Spectrum of Antimicrobial Activity
Chlorhexidine exhibits a broad spectrum of activity, though its efficacy varies between different types of microorganisms. This is a critical consideration for formulation and application development.
| Microorganism Type | General Efficacy | Typical MIC Range (µg/mL) | Notes |
| Gram-Positive Bacteria | High | ≥ 1 | Highly susceptible due to the thick, accessible peptidoglycan layer.[4] |
| Gram-Negative Bacteria | Moderate to High | 10 to >73 | The outer membrane can present a barrier, requiring higher concentrations for effect.[4] |
| Fungi (Yeasts) | Moderate | 10 to >73 | Effective against many common yeasts like Candida albicans.[3][4] |
| Viruses | Variable | N/A | Generally more effective against enveloped viruses (e.g., Herpes viruses) than non-enveloped viruses (e.g., polioviruses, adenoviruses).[3][4] |
| Bacterial Spores | Ineffective | N/A | Does not possess sporicidal activity.[4] |
Key Applications in Research and Healthcare
The unique properties of CHX have led to its widespread use in various forms.[4]
-
Skin Antiseptic: Used for pre-surgical skin preparation and hand scrubbing to reduce the risk of surgical site infections.[4][6]
-
Oral Rinse: A gold standard for treating gingivitis by reducing dental plaque and oral bacteria.[3][7][8]
-
Wound Care: Incorporated into dressings and used as an irrigation solution for cleaning wounds.[4]
-
Medical Device Coatings: Used to impregnate devices like central venous catheters to prevent catheter-related bloodstream infections.[9]
Application Notes and Experimental Protocols
For drug development and research professionals, quantifying the antimicrobial effect of a CHX-based formulation is paramount. The following are foundational protocols.
Protocol 1: Determination of Minimum Inhibitory & Bactericidal Concentrations (MIC/MBC)
Application Note: The MIC/MBC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[10] This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a robust framework for evaluating CHX formulations.[11][12]
Workflow Diagram:
Caption: Workflow for MIC and MBC determination.
Step-by-Step Protocol:
-
Preparation of CHX Dilutions:
-
Prepare a stock solution of your CHX formulation in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the CHX stock solution in CAMHB to achieve a range of desired final concentrations. Typically, 100 µL of broth is added to wells 2-12, 200 µL of the stock is added to well 1, and then 100 µL is transferred serially from well 1 to 10, discarding the final 100 µL from well 10.
-
-
Inoculum Preparation:
-
Culture the test organism overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and all higher concentrations), plate a 10-100 µL aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]
-
Protocol 2: Time-Kill Kinetic Assay
Application Note: While MIC/MBC provides endpoint data, the time-kill kinetic assay reveals the rate of antimicrobial activity.[14][15] This is crucial for applications where rapid action is desired, such as skin antiseptics or oral rinses. The assay differentiates between bactericidal (killing) and bacteriostatic (inhibitory) effects over time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the viable bacterial count from the initial inoculum.[15]
Workflow Diagram:
Caption: Workflow for a time-kill kinetic assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare flasks containing sterile growth medium (e.g., CAMHB).
-
Add the CHX formulation to test flasks to achieve final concentrations relevant to its intended use (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without CHX.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Inoculate all flasks to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling Over Time:
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 1 mL) from each flask.[14]
-
-
Neutralization and Enumeration:
-
Immediately transfer the aliquot into a validated neutralizing broth (e.g., Dey-Engley Broth) to stop the action of the CHX. This step is critical for accurate results.
-
Perform serial dilutions of the neutralized sample in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto non-selective agar plates.
-
Incubate the plates for 24-48 hours and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the results on a semi-logarithmic graph with time on the x-axis and log₁₀ CFU/mL on the y-axis to generate time-kill curves.
-
Protocol 3: Anti-Biofilm Efficacy Assessment
Application Note: Microorganisms in clinical and industrial settings often exist in biofilms—communities of cells encased in a self-produced matrix of extracellular polymeric substances.[16] Biofilms are notoriously tolerant to antimicrobials.[16] This protocol assesses the ability of a CHX formulation to both prevent biofilm formation and eradicate established biofilms. CHX has demonstrated efficacy in dispersing mature biofilms and inhibiting the formation of new ones.[17]
Step-by-Step Protocol:
-
Biofilm Formation:
-
Grow a standardized bacterial or fungal culture in a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Dispense 200 µL of the culture into the wells of a 96-well flat-bottom plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow biofilm formation on the bottom of the wells.
-
-
Treatment:
-
Prevention Assay: Add various concentrations of the CHX formulation to the wells at the time of inoculation (Time 0).
-
Eradication Assay: After the biofilm has formed (e.g., 24h), carefully remove the planktonic (free-floating) cells by aspiration and gently wash the wells with sterile saline. Then, add fresh medium containing various concentrations of the CHX formulation to the established biofilms.
-
Incubate the plates for a clinically relevant contact time (e.g., 1 minute to 24 hours).
-
-
Quantification (Crystal Violet Assay):
-
After treatment, discard the medium and wash the wells to remove non-adherent cells.
-
Fix the remaining biofilm with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry completely.
-
Solubilize the bound stain by adding 200 µL of 33% (v/v) acetic acid to each well.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader. A lower absorbance indicates a reduction in biofilm biomass.
-
Protocol 4: In Vitro Cytotoxicity Assay (ISO 10993-5)
Application Note: A critical step in drug and device development is ensuring biocompatibility. The in vitro cytotoxicity test is a sensitive screening assay to evaluate the potential of a material or compound to cause cell damage.[18] This protocol is based on the ISO 10993-5 standard and is essential for any CHX formulation intended for contact with human tissues.[18][19][20]
Step-by-Step Protocol:
-
Extract Preparation (for indirect contact):
-
Prepare extracts of the final CHX-containing product (e.g., a CHX-coated catheter) by incubating it in a cell culture medium (e.g., MEM with 5% serum) at 37°C for 24 hours. The surface area-to-volume ratio should follow ISO 10993-12 guidelines. For liquid formulations, prepare dilutions directly in the culture medium.
-
-
Cell Culture:
-
Culture a suitable mammalian cell line, such as L929 mouse fibroblasts (an established standard), until they reach approximately 80% confluency.[18]
-
-
Exposure:
-
Remove the existing culture medium from the cells.
-
Replace it with the prepared extracts or the CHX dilutions.
-
Include a negative control (fresh culture medium) and a positive control (a material known to be cytotoxic, like organotin-stabilized polyurethane).[20]
-
Incubate for a defined period, typically 24 to 72 hours.
-
-
Evaluation of Cytotoxicity:
-
Qualitative (Morphological): Examine the cells under a microscope. Score the cytotoxic effect based on changes in cell morphology, detachment, and lysis according to the grading scale in ISO 10993-5.
-
Quantitative (Cell Viability): Use a quantitative assay to measure cell viability. A common method is the MTT assay, which measures the metabolic activity of living cells.
-
Add MTT solution to the wells and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the crystals and measure the absorbance.
-
Calculate the percentage of cell viability relative to the negative control. A reduction of more than 30% is typically considered a cytotoxic effect.
-
-
Mechanisms of Resistance
While CHX is a highly effective antiseptic, the emergence of reduced susceptibility is a growing concern. Unlike antibiotic resistance, high-level resistance to in-use concentrations of CHX is rare. However, low-level resistance can be conferred by several mechanisms, which may contribute to cross-resistance with some antibiotics.[21][22]
-
Efflux Pumps: The primary mechanism involves the upregulation of multidrug efflux pumps.[23][24] Genes such as qacA/B and smr in Gram-positive bacteria encode pumps that actively transport cationic compounds like CHX out of the cell, preventing them from reaching their target concentrations.[24]
-
Membrane Alteration: Changes in the composition or charge of the cell membrane can reduce CHX binding and subsequent damage.[24]
-
Biofilm Formation: The extracellular matrix of biofilms acts as a physical barrier, limiting the penetration of CHX to the cells within.[23]
It is crucial for researchers to consider the potential for resistance development, especially with long-term, sub-lethal exposure to CHX.[25]
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Maillard, J-Y. (2018-09-27). Chlorhexidine Use and Bacterial Resistance. PICNet. Available from: [Link]
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Wand, M. E., et al. (2017). Mechanisms of Increased Resistance to Chlorhexidine and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to Chlorhexidine. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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D'agostino, Y., et al. (2020). Anti-biofilm activity of chlorhexidine digluconate against Candida albicans vaginal isolates. PLOS ONE. Available from: [Link]
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Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]
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Brookes, Z. L. S., et al. (2020). Current uses of chlorhexidine for management of oral disease: a narrative review. Oral Surgery. Available from: [Link]
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Li, Y. C., et al. (2014). Assessment of the cytotoxicity of chlorhexidine by employing an in vitro mammalian test system. ResearchGate. Available from: [Link]
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Palmieri, M., et al. (2023). In Vitro Evaluation of Antibacterial and Antibiofilm Activity of Different Chlorhexidine-Containing Mouthwash Formulations against Streptococcus mutans. MDPI. Available from: [Link]
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Thongchai, W., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Saleem, H. G., et al. (2023). Chlorhexidine Resistance or Cross-Resistance, That Is the Question. MDPI. Available from: [Link]
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da Silva, L. F. N., et al. (2021). Cytotoxicity in fibroblasts from young and elderly donors from two mouthwashes used to prevent the spread of SARS-CoV-2. Research, Society and Development. Available from: [Link]
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Sandle, T. (2012). Minimum Inhibitory Concentration Determination of Chlorhexidine gluconate against Pharmaceutical Clean Room Fungal Isolates. ResearchGate. Available from: [Link]
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Gualandi, R. J., et al. (2023). Development of a Broth Microdilution Method To Characterize Chlorhexidine MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites. Microbiology Spectrum. Available from: [Link]
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Cieplik, F., et al. (2019). Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern?. Frontiers in Microbiology. Available from: [Link]
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Nworie, O., et al. (2020). Time Kill Kinetics Study of Commonly Used Disinfectants against Biofilm forming Pseudomonas aeruginosa in Federal Medical. Journal of Advances in Medicine and Medical Research. Available from: [Link]
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Drago, L., et al. (2021). Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms. Frontiers in Microbiology. Available from: [Link]
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Bock, L. J., et al. (2021). Has resistance to chlorhexidine increased among clinically-relevant bacteria? A systematic review of time course and subpopulation data. PLOS ONE. Available from: [Link]
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Janiszewska, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
D'agostino, Y., et al. (2020). (PDF) Anti-biofilm activity of chlorhexidine digluconate against Candida albicans vaginal isolates. ResearchGate. Available from: [Link]
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Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]
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Nelson Labs. Time-Kill Evaluations. Available from: [Link]
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Jain, A., et al. (2020). Comparative Evaluation of Cytotoxicity of 0.12% and 0.2% Chlorhexidine, 2% Povidone Iodine, 3% Hydrogen Peroxide and 0.9% Normal. Journal of Clinical and Diagnostic Research. Available from: [Link]
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Tatta, S. K., et al. (2017). Minimum inhibitory concentration (MIC) of chlorhexidine (CHX)–resistant... ResearchGate. Available from: [Link]
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ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available from: [Link]
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Application Notes and Protocols for the Investigation of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Context of Biguanides in Metabolic Research
The biguanide class of molecules holds a significant place in the history of type 2 diabetes treatment, with metformin being a cornerstone therapy worldwide.[1] These compounds are known to exert their glucose-lowering effects primarily by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues.[2] The central mechanism of action for biguanides is widely considered to be the inhibition of mitochondrial respiratory chain complex I.[2] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn activates the cellular energy sensor, AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates downstream targets, leading to the observed therapeutic effects.
1-(2,3-Dichlorophenyl)biguanide hydrochloride is a less-studied member of the biguanide family. Its dichlorinated phenyl moiety suggests increased lipophilicity compared to metformin, which may influence its potency, cellular uptake, and mitochondrial accumulation, akin to the differences observed between metformin and the more lipophilic phenformin.[2] The following application notes provide a structured approach for researchers to systematically investigate the antidiabetic potential of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, from initial in vitro characterization to in vivo efficacy studies.
Physicochemical Properties and Formulation
A critical first step in the experimental workflow is the characterization and proper formulation of the test compound.
| Property | Description | Recommended Starting Procedure |
| Solubility | The solubility of 1-(2,3-Dichlorophenyl)biguanide hydrochloride should be determined in relevant solvents for in vitro and in vivo studies (e.g., water, DMSO, saline, cell culture media). | Prepare serial dilutions of the compound in the desired solvent at a controlled temperature. Assess solubility visually and, if necessary, by analytical methods such as HPLC. For cell-based assays, a concentrated stock solution in DMSO is common, with final DMSO concentrations in the culture medium typically kept below 0.1%. |
| Stability | The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure its integrity throughout the assays. | Incubate the compound in the relevant buffers or media under experimental conditions for the duration of the longest assay. Analyze the compound's integrity at different time points using HPLC or LC-MS. |
| Formulation for in vivo studies | For oral administration in animal models, the compound is typically formulated as a suspension or solution in a suitable vehicle. | A common vehicle for oral gavage is 0.5% or 1% carboxymethylcellulose (CMC) in water. The compound should be finely ground and suspended uniformly in the vehicle before each administration. For intravenous administration, the compound must be fully dissolved in a sterile, isotonic solution, such as 0.9% saline.[3] |
Part 1: In Vitro Mechanistic Evaluation
The initial phase of research should focus on elucidating the mechanism of action of 1-(2,3-Dichlorophenyl)biguanide hydrochloride at the cellular and molecular level.
Assessing Mitochondrial Respiration
The primary target of biguanides is mitochondrial complex I. Therefore, a direct assessment of the compound's effect on mitochondrial respiration is a crucial first step. The Seahorse XF Analyzer is a powerful tool for this purpose, allowing for real-time measurement of the oxygen consumption rate (OCR).
Objective: To determine if 1-(2,3-Dichlorophenyl)biguanide hydrochloride inhibits mitochondrial respiration in a dose-dependent manner.
Cell Line: HepG2 (human hepatoma) or C2C12 (mouse myoblasts) are relevant cell lines for studying hepatic and muscle glucose metabolism, respectively.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
1-(2,3-Dichlorophenyl)biguanide hydrochloride
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the Seahorse XF sensor cartridge with the test compound and mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for automated injection.
-
-
Seahorse XF Analyzer Measurement:
-
Calibrate the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR before injecting the test compound.
-
After a set number of measurement cycles, 1-(2,3-Dichlorophenyl)biguanide hydrochloride will be injected at various concentrations.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the determination of ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number. A dose-dependent decrease in basal and maximal respiration following compound injection would be indicative of mitochondrial inhibition.
Investigating AMPK Activation
Inhibition of mitochondrial respiration is expected to lead to the activation of AMPK. This can be assessed by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Objective: To determine if 1-(2,3-Dichlorophenyl)biguanide hydrochloride induces the phosphorylation of AMPK and ACC.
Cell Line: HepG2 or L6 myotubes.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of 1-(2,3-Dichlorophenyl)biguanide hydrochloride for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., AICAR, a known AMPK activator).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the ratio of phosphorylated to total AMPK and ACC will indicate AMPK activation.
-
Caption: Proposed signaling pathway for 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Measuring Cellular Glucose Uptake
A key therapeutic outcome of AMPK activation is an increase in glucose uptake into cells like hepatocytes and myocytes.
Objective: To measure the effect of 1-(2,3-Dichlorophenyl)biguanide hydrochloride on glucose uptake in cells.
Cell Line: Differentiated L6 myotubes or HepG2 cells.
Materials:
-
2-NBDG (a fluorescent glucose analog)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
Procedure:
-
Cell Culture and Differentiation (for L6 cells): Culture L6 myoblasts to confluency and then differentiate them into myotubes by switching to a low-serum medium.
-
Treatment:
-
Serum-starve the cells for 2-4 hours in KRH buffer.
-
Treat the cells with various concentrations of 1-(2,3-Dichlorophenyl)biguanide hydrochloride for 1-2 hours. Include a vehicle control and a positive control (e.g., 100 nM insulin).
-
-
Glucose Uptake:
-
Add 2-NBDG to each well at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Alternatively, analyze the cells by flow cytometry to measure the fluorescence of individual cells.
-
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of the cell lysates. An increase in fluorescence indicates increased glucose uptake.
Part 2: In Vivo Efficacy and Pharmacodynamics
Following promising in vitro results, the next step is to evaluate the antihyperglycemic effects of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in a relevant animal model of diabetes.
Induction of Diabetes in Rodents
The streptozotocin (STZ)-induced diabetes model is a common and well-characterized model for studying type 1-like diabetes. For type 2 diabetes, a combination of a high-fat diet (HFD) and a low dose of STZ is often used to induce insulin resistance followed by beta-cell dysfunction.[4]
Objective: To induce a state of hyperglycemia in rats for testing the efficacy of the test compound.
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
STZ Preparation: On the day of induction, dissolve STZ in ice-cold citrate buffer immediately before use. STZ is unstable in neutral pH.
-
Induction:
-
Fast the animals overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (45-65 mg/kg body weight). The optimal dose may need to be titrated.[5]
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels from the tail vein.
-
Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
-
Animal Grouping: Randomly divide the diabetic animals into groups: diabetic control (vehicle), positive control (e.g., metformin 50-100 mg/kg), and treatment groups with different doses of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. A non-diabetic control group should also be included.
Evaluation of Antihyperglycemic Activity
Objective: To assess the effect of 1-(2,3-Dichlorophenyl)biguanide hydrochloride on glucose tolerance in diabetic rats.
Procedure:
-
Dosing: Administer the test compound or vehicle by oral gavage.
-
Fasting: After 1 hour of compound administration, fast the animals for 6 hours.
-
Glucose Challenge: Administer a glucose solution (2 g/kg body weight) by oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for each group. A significant reduction in the AUC in the treatment groups compared to the diabetic control indicates improved glucose tolerance.
Caption: Workflow for in vivo evaluation of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Conclusion and Future Directions
These application notes provide a foundational framework for the preclinical evaluation of 1-(2,3-Dichlorophenyl)biguanide hydrochloride as a potential antidiabetic agent. The data generated from these studies will elucidate its mechanism of action, potency, and in vivo efficacy. Positive results would warrant further investigation into its pharmacokinetic profile, long-term safety, and effects on insulin resistance in models of type 2 diabetes. The increased lipophilicity conferred by the dichlorophenyl group may lead to a more potent compound than metformin, but it is also crucial to be mindful of potential off-target effects and a narrower therapeutic window, as was the case with phenformin.[2]
References
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Cuyàs, E., Verdura, S., Llorach-Pares, L., Fernández-Arroyo, S., Joven, J., & Menendez, J. A. (2018). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 19(12), 3826. [Link]
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Al-Salami, H., Mamo, J. C., Mooranian, A., Negrulj, R., Takechi, R., & DCS, A. (2021). An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. BMC Veterinary Research, 17(1), 304. [Link]
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Wheaton, W. W., Weinberg, S. E., Hamanaka, R. B., Soberanes, S., Sullivan, L. B., Mutlu, G. M., ... & Chandel, N. S. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife, 3, e02242. [Link]
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Olawale, S. O., & Dehinbo, J. O. (2019). In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. Molecules, 24(24), 4583. [Link]
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NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
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Mull, C. E., & Green, M. F. (2018). A structural basis for biguanide activity. Journal of medicinal chemistry, 61(1), 173-182. [Link]
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Triggle, C. R., & Ding, H. (2017). Metformin is not just an antihyperglycaemic drug but also has protective effects on the vascular endothelium. Acta physiologica, 219(1), 138-151. [Link]
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Hawley, S. A., Gadalla, A. E., Olsen, G. S., & Hardie, D. G. (2002). The antidiabetic drug metformin activates the AMP-activated protein kinase cascade via an adenine nucleotide-independent mechanism. Diabetes, 51(8), 2420-2425. [Link]
-
Ghemrawi, R., Khair, M., & Bsta, W. (2020). Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review. Nutrients, 12(11), 3245. [Link]
-
Dranka, B. P., Hill, B. G., & Darley-Usmar, V. M. (2011). Methods for assessing mitochondrial function in diabetes. World journal of experimental medicine, 1(2), 45. [Link]
-
Al-Trad, B., Alkhateeb, H., Alsmadi, W., & Al-Zoubi, M. (2019). An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. BMC veterinary research, 15(1), 1-10. [Link]
-
Beckmann, R. (1968). [Animal experimental studies on the mode of action of biguanides. 1. Studies with hypoglycemia-inducing doses of biguanide]. Arzneimittel-Forschung, 18(11), 1379-1386. [Link]
-
Israel, Y., Valenzuela-Soto, D., & Medina, C. (2014). Effect of biguanides and PDI on mitochondrial respiration, gluconeogenesis, and glucose production. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E626-E635. [Link]
-
Furman, B. L. (2015). Streptozotocin-induced diabetic models in mice and rats. Current protocols in pharmacology, 70(1), 5-47. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to 1-(2,3-Dichlorophenyl)biguanide Hydrochloride for the Interrogation of Mitochondrial Complex I
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2,3-Dichlorophenyl)biguanide hydrochloride for studying mitochondrial complex I. As a member of the biguanide family of compounds, it is a potent tool for investigating cellular bioenergetics, mitochondrial dysfunction, and related signaling pathways. This guide moves beyond simple instructions to explain the scientific rationale behind the protocols, ensuring robust and reproducible experimental outcomes.
Introduction: The Significance of Biguanides and Complex I
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). It plays a pivotal role in cellular energy production by oxidizing NADH and translocating protons across the inner mitochondrial membrane, which generates the mitochondrial membrane potential (ΔΨm) necessary for ATP synthesis.[1] Dysfunction of Complex I is implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[2]
Biguanides, such as the widely used anti-diabetic drug metformin and the more potent derivative phenformin, are well-established inhibitors of mitochondrial Complex I.[3][4] 1-(2,3-Dichlorophenyl)biguanide hydrochloride belongs to this class of molecules. While specific literature on this particular dichlorophenyl derivative is less common, its structural similarity to phenformin suggests a comparable mechanism of action. The addition of two chlorine atoms to the phenyl ring is expected to increase its lipophilicity, potentially enhancing its ability to accumulate within the mitochondrial matrix and exert a more potent inhibitory effect on Complex I.
This guide will provide the theoretical framework and practical protocols to effectively utilize 1-(2,3-Dichlorophenyl)biguanide hydrochloride as a specific inhibitor to probe the function and downstream consequences of Complex I activity.
Mechanism of Action: How Biguanides Inhibit Complex I
The primary molecular target of biguanides is the inhibition of Complex I's NADH oxidation activity.[3] This inhibition disrupts the flow of electrons to coenzyme Q (ubiquinone), leading to several immediate bioenergetic consequences:
-
Reduced Proton Pumping: Inhibition of electron flow through Complex I directly curtails its ability to pump protons from the mitochondrial matrix to the intermembrane space.
-
Decreased Mitochondrial Membrane Potential (ΔΨm): As Complex I is a major contributor to the proton gradient, its inhibition leads to a reduction or collapse of the ΔΨm.[1]
-
Impaired ATP Synthesis: The reduced ΔΨm compromises the ability of ATP synthase (Complex V) to generate ATP via oxidative phosphorylation.[5]
-
Increased AMP/ATP Ratio: The decrease in ATP production leads to a corresponding increase in the cellular AMP/ATP ratio, a critical sensor of cellular energy status. This shift activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[3]
It is noteworthy that some biguanides exhibit a selective inhibitory preference for the "de-activated" or "D-form" of Complex I, a conformational state that can be induced by conditions such as ischemia.[6] This suggests that the efficacy of 1-(2,3-Dichlorophenyl)biguanide hydrochloride may be enhanced in cellular models of hypoxia or metabolic stress.
Caption: Mechanism of Complex I inhibition by 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Experimental Design: Key Considerations
Before proceeding to specific protocols, it is crucial to establish a robust experimental design.
-
Dose-Response and Time-Course: It is essential to determine the optimal concentration and treatment duration for 1-(2,3-Dichlorophenyl)biguanide hydrochloride in your specific cell model. Start with a broad range of concentrations (e.g., from low micromolar to millimolar) and evaluate a key endpoint, such as cell viability or oxygen consumption, at different time points (e.g., 1, 6, 12, 24 hours). This will define the experimental window for observing specific mitochondrial effects without inducing widespread cytotoxicity.
-
Controls are Critical: Every experiment must include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the biguanide (e.g., DMSO, water). This accounts for any effects of the solvent itself.
-
Positive Control: Cells treated with a well-characterized, potent Complex I inhibitor like Rotenone or Piericidin A .[7] This validates that the experimental system can detect Complex I inhibition.
-
Un-treated Control: Cells in media alone to establish a baseline.
-
Compound Preparation and Handling
-
Solubility: Based on related biguanide hydrochlorides, this compound is expected to be soluble in water and DMSO.[8] Prepare a concentrated stock solution (e.g., 10-100 mM) in an appropriate solvent. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stability: Biguanides are generally stable compounds. However, always use freshly diluted solutions for experiments.
| Parameter | Recommended Starting Range | Rationale |
| Concentration | 10 µM - 5 mM | Biguanides like metformin require millimolar concentrations, while more lipophilic ones like phenformin are effective in the micromolar range.[9] The dichlorophenyl group may increase potency. |
| Incubation Time | 1 - 24 hours | Short-term incubations (1-4h) are ideal for observing direct effects on respiration. Longer incubations (12-24h) may be needed to see downstream effects on gene expression or cell fate. |
| Positive Control | Rotenone (100 nM - 1 µM) | A highly specific and potent Complex I inhibitor used to confirm the assay's sensitivity to Complex I blockade. |
| Vehicle Control | DMSO or H₂O (≤ 0.1% final) | Ensures that the observed effects are due to the compound and not the solvent. |
Core Protocols for Assessing Complex I Inhibition
The following protocols provide step-by-step guidance for three fundamental assays to characterize the effects of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
Protocol 1: Measurement of Mitochondrial Respiration via Extracellular Flux Analysis
This protocol uses an extracellular flux analyzer (e.g., Agilent Seahorse XFe96) to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.[10] By sequentially injecting specific substrates and inhibitors, we can isolate and quantify Complex I-dependent respiration.
Caption: Workflow for the Seahorse XF Mito Stress Test.
A. Materials
-
Agilent Seahorse XFe96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required by your cell type)
-
1-(2,3-Dichlorophenyl)biguanide hydrochloride
-
Mito Stress Test Reagents: Oligomycin, FCCP, Rotenone/Antimycin A
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, vehicle, and positive controls (e.g., 1 µM Rotenone) for the desired duration.
-
Assay Preparation:
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of fresh, pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[9]
-
-
Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell culture plate into the Seahorse XF analyzer and initiate the protocol. The instrument will measure basal OCR before sequentially injecting the inhibitors to reveal key parameters of mitochondrial function.
-
Data Analysis: After the run, normalize the OCR data to cell number (e.g., via a CyQUANT assay or cell counting). Calculate the following parameters:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR reached after FCCP injection.
-
Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.
-
C. Expected Outcome & Interpretation
-
Causality: Effective inhibition of Complex I by 1-(2,3-Dichlorophenyl)biguanide hydrochloride will cause a dose-dependent decrease in Basal Respiration and ATP-Linked Respiration . Because Complex I is upstream of other complexes, it will also limit the Maximal Respiration capacity revealed by FCCP. The results should mimic those seen with the Rotenone positive control.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the potentiometric fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify ΔΨm. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria in a manner dependent on the membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
A. Materials
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - for positive control for depolarization
-
Fluorescence microscope or flow cytometer
-
Cell culture medium, PBS, and trypsin
B. Step-by-Step Methodology
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes (for microscopy) or in standard culture plates (for flow cytometry). Treat with 1-(2,3-Dichlorophenyl)biguanide hydrochloride or controls for the determined time.
-
TMRE Staining:
-
In the final 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM. The optimal concentration should be titrated to avoid fluorescence quenching.
-
Incubate at 37°C, protected from light.
-
-
Positive Control: In a separate well of untreated cells, add 10 µM FCCP along with TMRE for the final 15-20 minutes of staining. This will cause complete mitochondrial depolarization and serves as a control for minimal TMRE signal.[11]
-
Sample Preparation for Flow Cytometry:
-
Gently wash the cells with pre-warmed PBS.
-
Harvest the cells using trypsin and then neutralize with complete medium.
-
Centrifuge the cells and resuspend in PBS for immediate analysis.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately using a rhodamine filter set. Healthy, polarized mitochondria will appear as bright red fluorescent tubules. Depolarized mitochondria will show dim, diffuse cytoplasmic fluorescence.
-
Flow Cytometry: Analyze the cells on a flow cytometer (e.g., using a PE or equivalent channel). Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis: Quantify the MFI for each treatment condition. Express the results as a percentage of the vehicle control. The FCCP-treated sample represents the background fluorescence.
C. Expected Outcome & Interpretation
-
Causality: By inhibiting the proton-pumping activity of Complex I, 1-(2,3-Dichlorophenyl)biguanide hydrochloride will cause a dose-dependent decrease in ΔΨm , which is measured as a reduction in TMRE fluorescence intensity .
Protocol 3: Quantification of Cellular ATP Levels
This protocol uses a luciferase-based ATP assay to measure total cellular ATP content. The inhibition of oxidative phosphorylation by a Complex I inhibitor is expected to significantly deplete the cell's primary source of ATP.
A. Materials
-
Commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer-compatible opaque-walled multi-well plates (e.g., white 96-well plates)
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate. Allow cells to adhere and then treat with 1-(2,3-Dichlorophenyl)biguanide hydrochloride and controls for the desired time.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent (which combines cell lysis and the luciferase/luciferin substrate) to each well according to the manufacturer's instructions.
-
Place the plate on an orbital shaker for 2-10 minutes to induce cell lysis and stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP.[5][12] Blank-correct the readings using wells with medium but no cells. Express the ATP levels for each treatment as a percentage of the vehicle control.
C. Expected Outcome & Interpretation
-
Causality: As Complex I inhibition severely impairs oxidative phosphorylation, treatment with 1-(2,3-Dichlorophenyl)biguanide hydrochloride should lead to a dose-dependent decrease in total cellular ATP levels . The magnitude of this effect can depend on the cell type's ability to compensate through glycolysis.
References
-
Bhafi, F.K. et al. (2025). Complex I inhibition shifts mitochondrial dynamics and regulates cancer cell survival, providing a synthetic lethal interaction. bioRxiv. Available at: [Link]
-
Trushina, E. et al. (2022). Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice. MDPI. Available at: [Link]
-
Nováková, L. et al. (2014). Biguanides Inhibit Complex I, II and IV of Rat Liver Mitochondria and Modify Their Functional Properties. ResearchGate. Available at: [Link]
-
Protocols.io. (2023). Mitochondrial complex activity assays. Available at: [Link]
-
Bordt, E.A. et al. (2017). The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species. Developmental Cell. Available at: [Link]
-
Menale, C. et al. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Biomolecules. Available at: [Link]
-
Janzer, A. et al. (2022). Biguanides antithetically regulate tumor properties by the dose-dependent mitochondrial reprogramming-driven c-Src pathway. Cell Reports. Available at: [Link]
-
López-Fabuel, I. et al. (2022). Measuring mitochondrial membrane potential. British Journal of Pharmacology. Available at: [Link]
-
Mishra, P. & Chan, D.C. (2014). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments. Available at: [Link]
-
Wang, Y. et al. (2023). Analysis of mitochondrial Complex I activity and ATP hydrolysis capacity of ATP synthase in developing rat brains using frozen tissues. bioRxiv. Available at: [Link]
-
Cyprotex - Evotec. (n.d.). Mitochondrial Respiratory Complex Assay. Available at: [Link]
-
Kramer, A. (n.d.). Polyhexamethylene Biguanide Hydrochloride (PHMB): Exploring Its Antimicrobial Applications and Beyond. Longdom Publishing. Available at: [Link]
-
Wheaton, W.W. et al. (2014). Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death. Cancer & Metabolism. Available at: [Link]
-
Wang, L. et al. (2024). Chemical imaging unveils mitochondria as the major site of medicinal biguanide accumulation within cells. bioRxiv. Available at: [Link]
-
Bridges, H.R. et al. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. BMC Biology. Available at: [Link]
-
Perry, E.A. et al. (2011). Mitochondrial membrane potential. Essays in Biochemistry. Available at: [Link]
-
Lee, K.S. et al. (2021). Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE). Cell Death & Disease. Available at: [Link]
-
Gerb, R. et al. (2021). Inhibition of Complex I of the Respiratory Chain, but Not Complex III, Attenuates Degranulation and Cytokine Secretion in Human Skin Mast Cells. MDPI. Available at: [Link]
-
Pielen, J. et al. (2023). Mdivi-1 affects neuronal activity by inhibition of Complex I and respiratory supercomplex assembly. bioRxiv. Available at: [Link]
-
de Paula, J. et al. (2011). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Polymers. Available at: [Link]
-
Meyer, E.H. et al. (2011). Complete Mitochondrial Complex I Deficiency Induces an Up-Regulation of Respiratory Fluxes That Is Abolished by Traces of Functional Complex I. The Plant Cell. Available at: [Link]
-
Chouchani, E.T. et al. (2013). Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides. Journal of Biological Chemistry. Available at: [Link]
-
de la Vieja, A. & Santisteban, P. (2018). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrine Reviews. Available at: [Link]
-
Ataman Kimya. (n.d.). PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. Available at: [Link]
Sources
- 1. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
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- 11. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete Mitochondrial Complex I Deficiency Induces an Up-Regulation of Respiratory Fluxes That Is Abolished by Traces of Functional Complex I - PMC [pmc.ncbi.nlm.nih.gov]
laboratory safety and handling of 1-(2,3-Dichlorophenyl)biguanide hydrochloride
Initiating Data Collection
I'm starting my deep dive by focusing on 1-(2,3-Dichlorophenyl)biguanide hydrochloride. I'm hitting Google hard, searching for its chemical and physical properties, alongside its toxicological data. The goal is a comprehensive understanding from the start.
Defining Safety Parameters
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Expanding Data Collection
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Refining Information Search
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Gathering Related Data
I've been gathering Safety Data Sheets (SDSs) and found some useful information. Early searches focused on structurally related compounds like 2-chloro, 3-chloro, and 2,6-dichloro analogs of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. These documents consistently indicate that these related compounds cause skin and serious eye irritation.
Expanding Data Scope
I'm now expanding my search beyond structurally similar compounds. The initial data on related chloro analogs suggests skin and eye irritation, but I still lack an SDS for the specific target compound, and its toxicological profile is still unknown. I'm broadening the scope to look at the biguanide class generally. I need LD50 values, reactivity, and stability data. I will start the investigation of handling protocols.
Refining Hazard Assessment
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Analyzing Safety Data
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Addressing Data Deficiencies
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Expanding Data Scope
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Gathering Information on Biguanides
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Assessing Potential Compound Hazards
I've evaluated the potential hazards of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, focusing on analogs and related compounds like polyhexamethylene biguanides (PHMB). Skin and eye irritation, and respiratory issues, are probable. I understand the biguanide mechanism of action, disrupting cell membranes and interacting with nucleic acids, but I'm still searching for a specific SDS with quantitative toxicological and reactivity data, though I've found suppliers for related analogs. The patent literature is next.
Developing Application Notes
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Compiling Analog Data
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
Welcome to the technical support center for the synthesis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and ensuring product purity. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your synthesis effectively.
Overview of the Synthetic Pathway
The most common and direct route to synthesizing 1-aryl-biguanides, such as 1-(2,3-Dichlorophenyl)biguanide, is through the acid-catalyzed condensation of an aniline derivative with dicyandiamide (1-cyanoguanidine).[1][2][3] The reaction involves the nucleophilic attack of the amine on the nitrile carbon of dicyandiamide, which is activated by protonation under acidic conditions.[1] The resulting product is typically isolated as a hydrochloride salt to improve stability and handling.
The general reaction is as follows:
Caption: General reaction scheme for the synthesis.
Baseline Experimental Protocol
This protocol provides a standard starting point. Subsequent sections will address how to modify these parameters to troubleshoot common issues.
Materials:
-
2,3-Dichloroaniline
-
Dicyandiamide (1-cyanoguanidine)
-
Concentrated Hydrochloric Acid (HCl)
-
High-boiling point solvent (e.g., 1,4-dioxane, 2-ethoxyethanol, or butanol)[4][5]
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichloroaniline (1.0 eq) and dicyandiamide (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen high-boiling point solvent (e.g., 1,4-dioxane) to achieve a reactant concentration of approximately 1-2 M.[5][6] Add concentrated HCl dropwise to catalyze the reaction, aiming for a pH between 2 and 3.[1]
-
Heating: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion, cool the mixture to room temperature, then further in an ice bath to induce precipitation of the hydrochloride salt.
-
Filtration: Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of cold solvent or diethyl ether to remove soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent like isopropanol or an ethanol/water mixture to obtain the pure 1-(2,3-Dichlorophenyl)biguanide hydrochloride.[7][8]
-
Drying: Dry the purified product under vacuum.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is the most frequent issue. The causes can be multifaceted, ranging from incomplete reactions to product loss during workup.
Troubleshooting Flowchart for Low Yield:
Caption: A step-by-step guide to diagnosing low yield.
In-depth Explanation:
-
Acid Catalyst and pH Control: The reaction is critically dependent on acid catalysis to activate the nitrile group of dicyandiamide for nucleophilic attack.[1] If the medium is not sufficiently acidic (ideal pH ~2.6), the reaction rate will be impractically slow.[1] Conversely, excessively harsh acidic conditions can lead to hydrolysis of the reactants or product.
-
Reactant Concentration: Some biguanide syntheses are highly sensitive to reactant concentration.[5][6] Working in dilute conditions can significantly slow down the reaction rate. Aim for a concentration of at least 1-2 M.[5][6]
-
Temperature and Reaction Time: The nucleophilicity of 2,3-dichloroaniline is reduced due to the electron-withdrawing effects of the chlorine atoms. Therefore, sufficient thermal energy is required. Refluxing in a high-boiling point solvent is standard. Monitor the reaction; if it stalls, a longer reaction time or a higher temperature may be necessary.
-
Alternative Activating Agents: If hydrochloric acid gives poor results, consider using activators like trimethylsilyl chloride (TMSCl) or Lewis acids such as iron(III) chloride (FeCl3).[1][4] TMSCl, in particular, has been shown to improve yields and tolerance to other functional groups.[1]
Q2: I'm observing significant impurity formation. How can I identify and minimize it?
The primary impurity is often the symmetric biguanide formed from the self-condensation of 2,3-dichloroaniline.
Key Parameters Influencing Purity:
Caption: Key factors that control the purity of the final product.
-
Stoichiometry: Using a slight excess of dicyandiamide (1.1-1.2 equivalents) can help suppress the formation of symmetric biguanides by ensuring the aniline derivative has a higher probability of reacting with dicyandiamide rather than an intermediate.
-
Temperature Control: While high temperatures are needed, excessive heat or prolonged reaction times can promote side reactions and degradation.[4] Find the optimal balance where the main reaction proceeds efficiently without significant byproduct formation.
-
Minimizing Self-Condensation: The use of a slight excess of the amine component can sometimes suppress the formation of polyguanidine side products.[9] Experiment with using 1.5 equivalents of the amine to see if it improves purity.[9]
-
Purification Strategy: Due to the high polarity of biguanide salts, silica gel chromatography can be challenging.[2] Recrystallization is the preferred method. For hydrochloride salts, 2-propanol is often a better choice than ethanol, as many salts are too soluble in ethanol.[8] Adding a non-polar co-solvent like diethyl ether can sometimes help induce crystallization.[8]
Q3: Which solvent system is optimal for this synthesis?
The ideal solvent should have a high boiling point and be inert to the reaction conditions.
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| 1,4-Dioxane | 101 | Good solvating power for reactants.[5][6] | Peroxide formation risk; requires careful handling. |
| 2-Ethoxyethanol | 135 | Higher boiling point allows for faster reaction rates.[10] | Potential toxicity concerns. |
| Butanol | 118 | Commonly used for preparing cyanoguanidine precursors.[1][4] | Can be less effective for the final condensation step. |
| Water (Acidic) | 100 | Environmentally friendly ("green") solvent.[1][4] | Product may have high solubility, complicating isolation. |
Recommendation: Start with 1,4-dioxane . It provides a good balance of solvating properties and a sufficiently high boiling point for this reaction.[1][5][6]
Q4: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is essential for full characterization.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Use a C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a solvent like DMSO-d₆ will confirm the chemical structure. The protonated biguanide group has characteristic shifts.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion peak corresponding to the free base, confirming the molecular weight.
-
Melting Point (MP): A sharp melting point (with decomposition) is a good indicator of purity.[11]
References
-
Bissaro, M., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1116–1165. Available at: [Link]
-
Ispizua-Rodriguez, X., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2296–2305. Available at: [Link]
-
Ispizua-Rodriguez, X., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. National Center for Biotechnology Information. Available at: [Link]
-
Leclerc, M-C., & LeBel, O. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. Available at: [Link]
-
Bissaro, M., et al. (2021). The main approaches for the synthesis of biguanides. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Biguanide – Knowledge and References. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 27(19), 6667. Available at: [Link]
-
ResearchGate. (2019). The chemistry of biguanides: from synthetic routes to applications in organic chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Biguanide. Available at: [Link]
- Google Patents. (2012). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Google Patents. (1997). JPH1171339A - Method for producing biguanide salts.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
- Google Patents. (1992). CN1065453A - Biguanide derivative, its manufacture method and the Herb of Common violet that contains this derivative.
-
Patsnap. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JPH1171339A - Method for producing biguanide salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. CN1065453A - Biguanide derivative, its manufacture method and the Herb of Common violet that contains this derivative - Google Patents [patents.google.com]
- 11. Biguanide - Wikipedia [en.wikipedia.org]
Navigating the Stability of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 1-(2,3-Dichlorophenyl)biguanide hydrochloride, understanding its stability in aqueous solutions is paramount to ensuring experimental accuracy, reproducibility, and the development of robust formulations. This guide provides a comprehensive technical support center, including frequently asked questions (FAQs) and troubleshooting guides, to address the common challenges encountered during its handling and analysis.
Disclaimer: Specific stability data for 1-(2,3-Dichlorophenyl)biguanide hydrochloride is not extensively available in public literature. The information provided herein is extrapolated from studies on structurally related biguanide compounds, such as polyhexamethylene biguanide (PHMB), and general principles of organic chemistry concerning dichlorophenyl moieties. It is intended to serve as a foundational guide for initiating stability studies.
Frequently Asked Questions (FAQs) on Aqueous Stability
Q1: What are the primary factors that can influence the stability of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in an aqueous solution?
The stability of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in water is primarily influenced by a combination of environmental factors. These include:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis of the biguanide group. Generally, biguanides exhibit better stability in a slightly acidic to neutral pH range.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potential dechlorination.[2]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, particularly of the dichlorophenyl ring.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the biguanide structure.
-
Presence of Metal Ions: Biguanides are known to chelate metal ions, which could potentially catalyze degradation reactions.
Q2: What is the expected primary degradation pathway for this compound in an aqueous solution?
Based on the structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Biguanide Moiety: The biguanide functional group is susceptible to slow hydrolysis in aqueous solutions, which can lead to the formation of 1-(2,3-dichlorophenyl)guanylurea and ultimately 2,3-dichloroaniline and urea.[3] This process is often pH and temperature-dependent.
-
Degradation of the Dichlorophenyl Ring: The dichlorophenyl group may undergo degradation, particularly under photolytic conditions. This could involve dechlorination or the introduction of hydroxyl groups onto the aromatic ring.[4]
Q3: How can I prepare a stable aqueous stock solution of 1-(2,3-Dichlorophenyl)biguanide hydrochloride?
For general laboratory use, it is recommended to prepare fresh solutions. If a stock solution is necessary, consider the following to maximize stability:
-
Use high-purity water: Purified water, such as deionized or distilled water, should be used to minimize contaminants that could catalyze degradation.
-
Buffer the solution: Preparing the solution in a slightly acidic buffer (e.g., pH 5-6) may enhance stability compared to unbuffered water.
-
Store under appropriate conditions: Stock solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light by using amber vials or wrapping the container in aluminum foil.
-
Consider solvent composition: For longer-term storage, consider preparing a concentrated stock in a co-solvent system (e.g., water/acetonitrile or water/ethanol) and diluting to the final aqueous concentration immediately before use.
Troubleshooting Guide for Stability Experiments
This section addresses common issues that may arise during the stability assessment of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound concentration in control samples. | 1. Hydrolysis: The compound may be inherently unstable in the chosen aqueous medium. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). | 1. Re-evaluate pH: Ensure the pH of the solution is within the optimal range for biguanide stability (typically slightly acidic). 2. Container Material: Test different container materials (e.g., polypropylene, borosilicate glass) to assess for adsorption. Silanized glass vials can also be considered. 3. Lower Storage Temperature: Store samples at a lower temperature (e.g., 4°C or -20°C) to slow down degradation kinetics. |
| Appearance of multiple, unidentified peaks in the chromatogram over time. | 1. Complex Degradation: The compound may be degrading through multiple pathways, leading to a variety of degradation products. 2. Secondary Degradation: Initial degradation products may be further degrading into other species. | 1. Conduct Forced Degradation Studies: Systematically perform stress testing (acid, base, oxidation, heat, light) to generate and identify the primary degradation products. This will aid in developing a stability-indicating analytical method. 2. Use a Mass Spectrometer (MS) Detector: Couple the HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which is crucial for structural elucidation. |
| Inconsistent or non-reproducible stability data. | 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or pH across samples. 2. Analytical Method Variability: The analytical method may not be robust or validated for stability testing. 3. Sample Preparation Inconsistency: Variations in dilution, extraction, or handling of samples. | 1. Standardize Storage: Use a calibrated and monitored stability chamber. Ensure all samples are handled identically. 2. Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Ensure the method can separate the parent compound from its degradation products. 3. Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all aspects of the stability study, from solution preparation to analysis. |
| Precipitation or cloudiness observed in the solution. | 1. Low Aqueous Solubility: The compound or its degradants may have limited solubility in the chosen vehicle. 2. pH Shift: A change in pH during storage could affect the solubility of the compound. | 1. Determine Solubility: Accurately determine the solubility of the compound in the test medium at different temperatures. 2. Monitor pH: Measure the pH of the solutions at each time point to check for any drift. 3. Consider Co-solvents: If solubility is an issue, the use of a pharmaceutically acceptable co-solvent may be necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To intentionally degrade 1-(2,3-Dichlorophenyl)biguanide hydrochloride under various stress conditions.
Materials:
-
1-(2,3-Dichlorophenyl)biguanide hydrochloride
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector (and preferably a mass spectrometer)
-
Stability chamber with controlled temperature, humidity, and light
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound and a solution sample in a stability oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at defined time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Concurrently, keep a control sample protected from light.
-
Analyze both exposed and control samples at defined time points.
-
-
Analysis:
-
Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent compound from any new peaks that appear.
-
Characterize the degradation products using a mass spectrometer or other appropriate techniques.
-
Protocol 2: Stability-Indicating HPLC Method Development (Example)
Objective: To develop an HPLC method to quantify 1-(2,3-Dichlorophenyl)biguanide hydrochloride and separate it from its degradation products. This is a hypothetical starting point and will require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (based on the UV absorbance of the biguanide group) and/or scan for optimal wavelength. |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for 1-(2,3-Dichlorophenyl)biguanide hydrochloride in aqueous solution.
Workflow for a Stability Study
Caption: General workflow for conducting a formal stability study of an aqueous solution.
References
- Beckmann, R. The Mechanism of Action of the Biguanides. Ger. Med. Mon.1966, 11, 107–112.
-
Bou-Chacra, N. A.; Salgado, H. R. N. Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers. Int J Pharm2018 , 541(1–2), 193–200. [Link][1]
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Bajaj, S.; Singla, D.; Sakhuja, N. Stability Testing of Pharmaceutical Products. J App Pharm Sci2012 , 2(3), 129–138. [Link]
- Bentley, K. W. Metformin: A Review of its Pharmacokinetics and Disposition. Curr Drug Metab2008, 9(7), 664–675.
- Samarth, N.; Mahanwar, P. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review.
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Wang, J.; Liang, B.; Wang, H.; Wang, J.; Wang, Y. Light-promoted aromatic denitrative chlorination. eScholarship.org2020 . [Link]
- Alsante, K. M.; Hatajik, T. D.; Lohr, L. L.; Sharp, T. R. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. J Pharm Biomed Anal2007, 43(4), 1189–1203.
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Legrini, O.; Oliveros, E.; Braun, A. M. Photochemical Processes for Water Treatment. Chem Rev1993 , 93(2), 671–698.[4]
- Viollet, B.; Guigas, B.; Sanz Garcia, N.; Leclerc, J.; Foretz, M.; Andreelli, F. Cellular and molecular mechanisms of metformin: an overview. Clin Sci (Lond)2012, 122(6), 253–270.
-
Ataman Kimya. PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
- Kumar, V.; Kumar, S.; Singh, A.; Kumar, A.; Kumar, D. Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. Int J Sci Res Chem2024, 9(7), 285–291.
- Huynh-Ba, K.; Dong, M. W. Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America2020, 38(6), 326–336.
- Szafranska, A.; Glembotski, K.; Stankiewicz, M.; Skibowska, A. Regulatory Effects of Metformin, an Antidiabetic Biguanide Drug, on the Metabolism of Primary Rat Adipocytes. Int J Mol Sci2022, 23(16), 9239.
- Bagnati, R.; Benfenati, E.; Fanelli, R.; Mecocci, A.; Zuccato, E. Degradation of chlortoluron in water disinfection processes: a kinetic study. Chemosphere2001, 44(5), 1071–1077.
- Blessy, M.; Patel, R. D.; Prajapati, P. N.; Agrawal, Y. K. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal2014, 4(3), 159–165.
- Schymanski, E. L.; Singer, H. P.; Longrée, P.; Hollender, J.; Fenner, K. Biguanides–transition metals complexes as potential drug for hyperglycemia treatment. Environ Sci Technol2014, 48(1), 226–236.
- Wang, C.; Ji, Y.; Wang, P.; Li, Y.; Wang, C.; Wang, Q. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
- de Oliveira, H. P.; de Lima, A. M.; de Souza, F. G., Jr.; Soares, B. G. Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Polymers (Basel)2011, 3(4), 1877–1892.
- Al-Majed, A. R. A.; Al-Zehouri, J. Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science2024, 21, 1–13.
-
World Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
RSSL. The Stability Challenges for Pharmaceutical Products. [Link]
- Wang, J.; Wang, Y.; Wang, C.; Wang, P.; Li, Y.; Wang, Q. Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes.
- de Oliveira, H. P.; de Lima, A. M.; de Souza, F. G., Jr.; Soares, B. G. Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Polymers (Basel)2011, 3(4), 1877–1892.
- Kumar, A.; Singh, A.; Sharma, A. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosci Biotechnol Res Asia2022, 19(4).
- Samarth, N.; Mahanwar, P. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review.
-
Sharma, S.; Sharma, P. K. Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. Pharmacy 180. [Link]
-
Singh, J.; Singh, R.; Singh, S. Assessment of Thermal Stability of Metformin Hydrochloride. J Pharm Sci2008 , 97(5), 1833–1842.[2]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Sharma, A.; Sharma, R. A Review on Stability Testing Guidelines of Pharmaceutical Products [With Case Studies]. Int J Pharm Sci Rev Res2023, 79(1), 1–10.
- Mashat, B. H. POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE: FEATURES AND APPLICATIONS. British Journal of Environmental Sciences2016, 4(1), 49–55.
- Kumar, A.; Singh, A.; Sharma, A. A Review on Various Analytical Methods for Analysis of Metformin. YMER2022, 21(11), 1191–1202.
- Mitch, W. A.; Schreiber, I. M. Degradation of benzylamines during chlorination and chloramination.
-
Cleveland Clinic. Biguanides. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
- Yamamoto, A.; Yasuhara, A.; Shiraishi, H.; Nakasugi, O. Chlorination of bisphenol A in aqueous media: formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds. Chemosphere2002, 46(7), 991–998.
- Irimia-Vladu, M.; Gsiorowski, J.; Gbabode, G.; Mühlecker, M.; Uiberlacker, L.; Bauer, S.; Sariciftci, N. S. Fabrication of Phthalocyanine–Polymer Matrix Composites for Bio-Based Sustainable Devices. Polymers (Basel)2020, 12(12), 2828.
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
- Shinde, N. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian J. Res. Pharm. Sci.2013, 3(4), 178–188.
Sources
- 1. Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biguanide - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
proper storage conditions for 1-(2,3-Dichlorophenyl)biguanide hydrochloride
Welcome to the technical support center for 1-(2,3-Dichlorophenyl)biguanide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from safety data sheets of structurally related biguanide hydrochlorides and general chemical principles. It is crucial to validate these recommendations for your specific lot and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 1-(2,3-Dichlorophenyl)biguanide hydrochloride?
A1: Solid 1-(2,3-Dichlorophenyl)biguanide hydrochloride should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption, as related biguanide hydrochlorides can be hygroscopic.[3][4] For long-term storage, maintaining an inert atmosphere, for example by blanketing with nitrogen or argon, is a good practice to prevent potential degradation from air exposure.[3][4]
Q2: How should I prepare a stock solution of 1-(2,3-Dichlorophenyl)biguanide hydrochloride?
A2: Biguanides are known to be polar and hydrophilic compounds, generally soluble in aqueous media.[5] To prepare a stock solution, use a high-purity solvent such as DMSO, ethanol, or sterile, deionized water. It is recommended to perform a small-scale solubility test first. Ensure the solution is thoroughly mixed. For biological experiments, filter-sterilize the solution through a 0.22 µm syringe filter before use or storage.
Q3: What is the recommended storage condition for stock solutions?
A3: The stability of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in solution has not been specifically reported. However, based on general stability data for other biguanides, it is recommended to store stock solutions at -20°C for long-term storage.[6] For short-term storage (a few days), 2-8°C may be acceptable. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q4: Is 1-(2,3-Dichlorophenyl)biguanide hydrochloride sensitive to light?
Storage Conditions Summary
| Parameter | Solid Compound | Stock Solution |
| Temperature | Room Temperature (Cool, Dry Place) | -20°C (Long-term) or 2-8°C (Short-term) |
| Atmosphere | Tightly sealed, Inert gas recommended[3][4] | Tightly sealed |
| Light | Protect from light | Protect from light |
| Moisture | Store in a dry place, Hygroscopic[3] | Use anhydrous solvents if necessary |
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-weighing: Allow the container of 1-(2,3-Dichlorophenyl)biguanide hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a sterile, conical tube.
-
Solubilization: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
Sterilization: For biological applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C for long-term use.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the handling and storage of a compound. Use the following guide to troubleshoot potential issues.
Issue 1: Inconsistent or lower-than-expected bioactivity.
This could be a sign of compound degradation. Use the following flowchart to diagnose the potential cause.
Sources
- 1. redox.com [redox.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Experimental Results with 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
Welcome to the technical support center for 1-(2,3-Dichlorophenyl)biguanide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
The biguanide class of compounds, including metformin and phenformin, are well-known for their metabolic effects, primarily mediated through the activation of AMP-activated protein kinase (AMPK) following the inhibition of mitochondrial respiratory complex I.[1] However, substitutions on the phenyl ring, such as the 2,3-dichloro moiety in your compound of interest, can introduce novel activities and potential off-target effects that may lead to unexpected results.[2] This guide will help you dissect these observations systematically.
Troubleshooting Guide: Unexpected Results
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am not observing the expected activation of AMPK (e.g., no increase in phospho-ACC or phospho-AMPKα) after treating my cells with 1-(2,3-Dichlorophenyl)biguanide hydrochloride. What could be the cause?
Answer:
Several factors, ranging from experimental conditions to the compound's specific activity, could be at play. Let's break down the possibilities:
-
Suboptimal Compound Concentration: The optimal concentration for AMPK activation can be narrow and cell-type dependent. It is crucial to perform a dose-response experiment. High concentrations of biguanides can be cytotoxic, which can mask the specific effects on AMPK.[3]
-
Incorrect Experimental Timeline: AMPK activation is often a transient event. A time-course experiment is recommended to capture the peak of phosphorylation.
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Cell Culture Media Composition: The composition of your cell culture media can significantly influence the cellular response to biguanides.[1] High glucose levels can sometimes blunt the effects of AMPK activators. Consider using media with physiological glucose concentrations or even glucose-deprived conditions to enhance the compound's effect.[2]
-
Compound Stability and Solubility: Ensure that your stock solution of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is properly prepared and stored. Biguanides can be prone to degradation. It is also important to confirm that the compound is soluble in your final assay buffer and does not precipitate.
-
Cellular Energy Status: The basal metabolic state of your cells can impact their response to AMPK activators. Cells with low baseline energy levels may show a more robust response.
Troubleshooting Workflow for No AMPK Activation
Caption: Troubleshooting workflow for lack of AMPK activation.
Question 2: I am observing significant cytotoxicity at concentrations where I expect to see specific AMPK-mediated effects. How can I differentiate between targeted apoptosis and non-specific toxicity?
Answer:
This is a common challenge, especially with novel compounds. The dichlorophenyl group can increase lipophilicity, potentially leading to higher intracellular concentrations and off-target effects compared to more polar biguanides like metformin.
-
Assess Mitochondrial Health: Since biguanides target mitochondria, it is crucial to assess mitochondrial function. You can measure mitochondrial membrane potential using dyes like TMRE or JC-1. A rapid collapse of membrane potential at high concentrations may suggest mitochondrial-mediated apoptosis, but could also be a sign of general toxicity.
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Measure Apoptosis Markers: Use assays for caspase-3/7 activation, PARP cleavage, or Annexin V staining to confirm if the observed cell death is due to apoptosis.
-
ATP Depletion: Measure intracellular ATP levels. A sharp and profound depletion of ATP at cytotoxic concentrations is consistent with the mechanism of mitochondrial inhibition.
-
Control Compounds: Compare the cytotoxic profile of your compound to well-characterized biguanides like metformin and phenformin, as well as a general cytotoxic agent like staurosporine.
| Assay | Expected Result for On-Target Biguanide Effect | Indication of Non-Specific Toxicity |
| Caspase-3/7 Assay | Dose-dependent increase in caspase activity at cytotoxic concentrations. | No significant caspase activation despite cell death. |
| Mitochondrial ΔΨm | Gradual depolarization preceding or coinciding with apoptosis. | Rapid and complete loss of membrane potential at all toxic doses. |
| Intracellular ATP | Significant decrease in ATP levels. | Minimal or no change in ATP levels despite cell death. |
| Cell Morphology | Blebbing, cell shrinkage, and formation of apoptotic bodies. | Swelling, membrane rupture, and immediate lysis. |
Question 3: My results are inconsistent across experiments. What are the likely sources of variability?
Answer:
Reproducibility is key in research. Inconsistent results with biguanides can often be traced back to a few key areas:
-
Compound Stability in Media: The stability of your compound in cell culture media over the course of your experiment is critical. Consider performing a stability study of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in your specific media and under your incubation conditions.[4]
-
Cell Passage Number and Confluency: As cells are passaged, their metabolic phenotype can change. High cell confluency can also alter the metabolic state and nutrient availability, affecting the response to metabolic inhibitors. It is important to use a consistent range of passage numbers and seed cells to reach a consistent confluency at the time of treatment.
-
Variability in Reagents: Ensure consistency in your media, serum, and other reagents, as batch-to-batch variations can impact cellular metabolism.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for biguanides like 1-(2,3-Dichlorophenyl)biguanide hydrochloride?
A1: The primary and most well-established mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain Complex I.[1] This inhibition leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This change in cellular energy status allosterically activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[6]
Canonical Biguanide Signaling Pathway
Caption: The canonical signaling pathway of biguanides.
Q2: Could the 2,3-dichloro substitution introduce off-target effects?
A2: Yes, this is a critical consideration. While the biguanide moiety directs the compound to the mitochondria, the dichlorophenyl group can confer novel properties. For instance, a study on an o-chlorophenyl biguanide derivative showed potent inhibition of HIF-1 and the unfolded protein response (UPR), activities not typically associated with metformin.[2] The dichlorophenyl group is also present in other bioactive molecules and can contribute to interactions with a variety of proteins. Therefore, it is plausible that 1-(2,3-Dichlorophenyl)biguanide hydrochloride has off-target effects that could explain unexpected phenotypes.
Q3: How should I prepare and store my 1-(2,3-Dichlorophenyl)biguanide hydrochloride?
A3: As a hydrochloride salt, the compound should have good aqueous solubility. However, it is always best to consult the supplier's datasheet for specific recommendations. In general, prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution into your cell culture media immediately before use.
Q4: What are the best positive and negative controls to use in my experiments?
A4:
-
Positive Controls:
-
Metformin or Phenformin: To confirm that your experimental system is responsive to biguanides.
-
AICAR: An alternative AMPK activator that works independently of mitochondrial inhibition.
-
Rotenone: A well-characterized Complex I inhibitor.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve your compound (e.g., water or DMSO) at the same final concentration.
-
Inactive Analog (if available): An ideal but often unavailable control.
-
Experimental Protocols
Protocol 1: Validation of AMPK Activation by Western Blot
This protocol verifies the activation of the AMPK pathway by assessing the phosphorylation of AMPKα and its downstream target, ACC.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with a range of concentrations of 1-(2,3-Dichlorophenyl)biguanide hydrochloride (e.g., 0.1 µM to 100 µM) and a positive control (e.g., 2 mM metformin) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be included.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol directly assesses the effect of the compound on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the recommended density for your cell type.
-
Compound Preparation: Prepare a dilution series of 1-(2,3-Dichlorophenyl)biguanide hydrochloride and control compounds (e.g., rotenone, FCCP, antimycin A) in Seahorse XF Assay Medium.
-
Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Replace the cell culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Load the prepared compounds into the injection ports of the sensor cartridge.
-
Run the Seahorse XF Cell Mito Stress Test. A typical injection strategy would be:
-
Inject 1-(2,3-Dichlorophenyl)biguanide hydrochloride or vehicle.
-
Inject oligomycin to inhibit ATP synthase.
-
Inject FCCP to induce maximal respiration.
-
Inject rotenone and antimycin A to shut down mitochondrial respiration.
-
-
-
Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal and maximal respiration after treatment with your compound is indicative of Complex I inhibition.
References
- (Reference to a general cell culture guide, if applicable)
- (Reference to a general western blotting guide, if applicable)
-
Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. ([Link])
- (Reference to a general Seahorse assay guide, if applicable)
- (Reference to a general apoptosis assay guide, if applicable)
-
AMPK activators: mechanisms of action and physiological activities - PMC. ([Link])
- (Reference to a general cytotoxicity assay guide, if applicable)
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. ([Link])
- (Reference to a general mitochondrial membrane potential assay guide, if applicable)
- (Reference to a general ATP measurement assay guide, if applicable)
- (Reference to a general cell passage and confluency guide, if applicable)
- (Reference to a guide on reagent consistency, if applicable)
- (Reference to a guide on compound stability, if applicable)
- (Reference to a guide on off-target effects, if applicable)
- (Reference to a guide on HIF-1 and UPR p
- (Reference to a guide on compound solubility, if applicable)
-
Effect of different cell culture media on the production and glycosylation of a monoclonal antibody from a CHO cell line - PMC. ([Link])
- (Reference to a guide on control compounds, if applicable)
- (Reference to a guide on AICAR, if applicable)
- (Reference to a guide on rotenone, if applicable)
- (Reference to a guide on staurosporine, if applicable)
- (Reference to a guide on inactive analogs, if applicable)
-
Biguanide-induced mitochondrial dysfunction yields increased lactate production and cytotoxicity of aerobically-poised HepG2 cells and human hepatocytes in vitro (Journal Article) | OSTI.GOV. ([Link])
- (Reference to a guide on dose-response experiments, if applicable)
- (Reference to a guide on time-course experiments, if applicable)
- (Reference to a guide on cell culture media and metabolism, if applicable)
-
Identifying and eliminating cell culture process variability - Open Access Journals. ([Link])
- (Reference to a guide on mitochondrial health assays, if applicable)
- (Reference to a guide on caspase assays, if applicable)
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. ([Link])
Sources
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of different cell culture media on the production and glycosylation of a monoclonal antibody from a CHO cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison Framework: 1-(2,3-Dichlorophenyl)biguanide hydrochloride vs. Metformin
A Guide for Efficacy Profiling
As the global standard in first-line therapy for type 2 diabetes, metformin's cellular mechanisms have been extensively characterized. Its primary mode of action is understood to be the inhibition of mitochondrial respiratory chain Complex I, which leads to a decrease in cellular energy status (a higher AMP:ATP ratio). This energy deficit triggers the activation of the master metabolic regulator, AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK then orchestrates a cascade of events, including the suppression of hepatic gluconeogenesis and the promotion of glucose uptake in peripheral tissues, which collectively contribute to metformin's glucose-lowering effects.[1][4]
This guide introduces 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a structural analog of metformin, for which public data on in vitro efficacy is scarce. The addition of a dichlorophenyl group to the biguanide scaffold introduces significant chemical changes, such as increased lipophilicity, which could potentially alter its interaction with cellular membranes and mitochondrial targets. However, without direct experimental evidence, its biological activity remains speculative.
This document serves as a comprehensive framework for researchers and drug development professionals to conduct a rigorous, head-to-head in vitro comparison of 1-(2,3-Dichlorophenyl)biguanide hydrochloride against the benchmark, metformin. We will provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary to build a complete efficacy profile.
The Metformin Benchmark: Mechanism of Action
Metformin's journey into the cell culminates in its primary intracellular target: the mitochondria.
-
Mitochondrial Complex I Inhibition : Metformin, a cation, accumulates within the mitochondrial matrix and mildly inhibits Complex I of the electron transport chain.[3]
-
Cellular Energy Shift : This inhibition curtails ATP synthesis, leading to an increase in the cellular AMP:ATP ratio.
-
AMPK Activation : The elevated AMP levels, along with conformational changes, lead to the phosphorylation and activation of AMPK at the Threonine-172 residue.[5][6][7]
-
Metabolic Regulation : Activated AMPK phosphorylates downstream targets to restore energy homeostasis. This includes inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and promoting glucose uptake, often through the translocation of GLUT4 transporters to the cell membrane.[1]
This well-established pathway provides a clear set of measurable endpoints against which any new biguanide derivative must be compared.
Caption: Metformin's canonical signaling pathway.
Proposed Experimental Workflow for Comparative Analysis
To objectively compare 1-(2,3-Dichlorophenyl)biguanide hydrochloride with metformin, a multi-assay approach is essential. This workflow is designed to move from broad cytotoxicity to specific mechanistic endpoints.
Caption: Proposed experimental workflow for comparative efficacy profiling.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should optimize parameters such as cell density and incubation times for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Method)
Causality: This initial step is critical to determine the concentration range at which each compound can be tested without inducing significant cell death. This ensures that subsequent mechanistic observations are not artifacts of general cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of metformin and 1-(2,3-Dichlorophenyl)biguanide hydrochloride (e.g., from 10 µM to 10 mM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Causality: This assay directly measures the primary proposed mechanism of biguanides: the inhibition of mitochondrial respiration. The Seahorse XF Cell Mito Stress Test quantifies the oxygen consumption rate (OCR), providing key parameters of mitochondrial function.[8][9]
Methodology:
-
Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a uniform monolayer.
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine.[10][11] Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.
-
Compound Loading: Load the injector ports of the sensor cartridge. Port A should contain either metformin or 1-(2,3-Dichlorophenyl)biguanide hydrochloride at desired concentrations. Ports B, C, and D are typically loaded with oligomycin, FCCP, and rotenone/antimycin A, respectively, for the full Mito Stress Test.[9]
-
Seahorse Run: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate to begin the assay.
-
Analysis: Measure the basal OCR before and after the injection of the test compounds. A decrease in basal OCR is indicative of mitochondrial inhibition.
AMPK Activation Assay (Western Blot)
Causality: This assay validates the direct downstream consequence of mitochondrial inhibition and increased AMP:ATP ratio. Measuring the phosphorylation of AMPK at Thr172 is the gold standard for assessing its activation.[5][12]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, treat with sub-toxic concentrations of metformin and 1-(2,3-Dichlorophenyl)biguanide hydrochloride for a specified time (e.g., 2-24 hours). Include a positive control like AICAR if necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Strip the membrane and re-probe for total AMPK as a loading control. Quantify band intensity using densitometry and express the result as the ratio of p-AMPK to total AMPK.
Glucose Uptake Assay (2-NBDG Method)
Causality: This functional assay measures the ultimate desired metabolic outcome of AMPK activation: an increase in cellular glucose uptake. It utilizes 2-NBDG, a fluorescent glucose analog that is taken up by glucose transporters but not fully metabolized, allowing it to accumulate and be quantified.[13][14][15]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a glass-bottom dish. Treat with the test compounds for 18-24 hours.
-
Glucose Starvation: Wash the cells and incubate them in glucose-free Krebs-Ringer Bicarbonate (KRB) buffer for 30-60 minutes.
-
2-NBDG Incubation: Add 2-NBDG to the buffer at a final concentration of 50-100 µM and incubate for 20-30 minutes.[16] For a negative control, co-incubate some wells with a glucose uptake inhibitor like phloretin.[17]
-
Stop Reaction: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Readout:
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence using a flow cytometer (e.g., FITC channel).
-
Fluorescence Microscopy: Directly image the cells to visualize the uptake.
-
-
Analysis: Quantify the mean fluorescence intensity and express the results as a fold change relative to the untreated control.
Hypothetical Data Presentation and Interpretation
The data gathered from these experiments should be compiled for a clear, comparative analysis. The goal is to determine if the dichlorophenyl analog retains, exceeds, or loses the characteristic in vitro activities of metformin.
Table 1: Hypothetical Comparative Efficacy Profile
| Parameter | Metformin (Benchmark) | 1-(2,3-Dichlorophenyl)biguanide HCl | Interpretation |
| Cytotoxicity (IC50) | > 10 mM | 1.5 mM | The analog shows significantly higher cytotoxicity at lower concentrations. |
| Mitochondrial Inhibition (EC50) | ~ 2 mM | 0.5 mM | The analog is a more potent inhibitor of mitochondrial respiration. |
| AMPK Activation (EC50) | ~ 1 mM | 0.2 mM | The analog is a more potent activator of AMPK, consistent with its mitochondrial effect. |
| Glucose Uptake (Fold Increase) | 1.8-fold at 2 mM | 2.5-fold at 0.5 mM | The analog stimulates a greater glucose uptake response at a lower concentration. |
Interpretation of Potential Outcomes:
-
Scenario 1 (As shown above): Increased Potency. If 1-(2,3-Dichlorophenyl)biguanide hydrochloride shows lower EC50/IC50 values across the board, this suggests the dichlorophenyl substitution enhances its ability to interact with mitochondrial targets, likely due to increased lipophilicity facilitating cell entry and mitochondrial accumulation.
-
Scenario 2: Similar Potency. If the analog produces similar values to metformin, it would suggest the core biguanide structure is the primary driver of activity and the substitution has a neutral effect on in vitro efficacy.
-
Scenario 3: Reduced Potency or Different Mechanism. If the analog shows weak mitochondrial inhibition but still activates AMPK or promotes glucose uptake, it could point towards an alternative, AMPK-independent mechanism of action, which has been debated even for metformin in some contexts.[18] Conversely, potent mitochondrial inhibition with weak downstream effects could indicate off-target effects or poor translation of the initial signal.
Conclusion
While metformin remains the cornerstone of biguanide-based therapies, the exploration of structural analogs like 1-(2,3-Dichlorophenyl)biguanide hydrochloride is a vital part of drug discovery. The increased lipophilicity conferred by the dichlorophenyl group may lead to more potent in vitro effects, but also carries the potential for increased cytotoxicity. The experimental framework detailed in this guide provides a robust, logical, and self-validating system for a comprehensive comparison. By systematically evaluating cytotoxicity, mitochondrial function, key signaling events, and functional metabolic outputs, researchers can build a complete efficacy profile, enabling an informed decision on the potential of this and other novel biguanide derivatives.
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Khan, S. Z., Garg, V., & Chaubey, N. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology, 13, 930512. [Link]
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MDPI. (2025). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Retrieved January 27, 2026, from [Link]
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Vind, A. P., Pehmøller, C., Treebak, J. T., Birk, J. B., Schjerling, P., & Wojtaszewski, J. F. P. (2011). Activation of the AMP-Activated Protein Kinase (AMPK) by Nitrated Lipids in Endothelial Cells. PLOS ONE, 6(4), e19331. [Link]
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Biguanides: A Comparative Framework Using 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the biochemical cross-reactivity of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a novel biguanide with limited publicly available data. By leveraging the well-documented profiles of established biguanides, metformin and phenformin, this document outlines a systematic, experimentally-driven approach to build a robust selectivity profile, crucial for any new chemical entity in drug development.
Introduction: The Imperative of Selectivity Profiling
The biguanide class of drugs, most notably metformin, represents a cornerstone of therapy for type 2 diabetes. Their mechanism, while complex, is primarily linked to the inhibition of mitochondrial respiratory complex I.[1][2][3] This action reduces the cell's energy state, increases the AMP/ATP ratio, and subsequently activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1] However, this canonical pathway does not capture the full pharmacological picture. Biguanides are known to engage other targets, such as inhibiting glucagon signaling, which also contributes to their glucose-lowering effects.[4][5]
Furthermore, the clinical profiles of different biguanides vary significantly. Phenformin, for instance, is considerably more potent than metformin but was largely withdrawn from the market due to a higher incidence of lactic acidosis, a severe side effect linked to its greater lipophilicity and stronger inhibition of mitochondrial function.[6][7] These differences underscore the critical importance of understanding a new compound's selectivity and cross-reactivity. For a novel analog like 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a systematic evaluation is not just academic—it is essential for predicting both efficacy and potential toxicity.
This guide presents a tiered experimental workflow designed to de-risk and characterize such novel compounds, using metformin and phenformin as essential benchmarks for comparison.
Part 1: The Biguanide Mechanistic Landscape
A thorough cross-reactivity assessment begins with a deep understanding of the known targets and pathways associated with the drug class. For biguanides, the key nodes of interaction are mitochondrial, metabolic, and transport-related.
The Canonical Pathway: Mitochondrial Complex I and AMPK Activation
The most widely accepted mechanism for biguanides involves the inhibition of Complex I of the electron transport chain.[1][2][3] This reduces proton pumping, decreases the mitochondrial membrane potential, and lowers ATP synthesis. The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMPK. Activated AMPK then phosphorylates numerous downstream targets to switch off anabolic (energy-consuming) processes like gluconeogenesis and lipogenesis, while promoting catabolic (energy-producing) processes.
Caption: Canonical Biguanide Signaling Pathway.
Key Off-Target and Alternative Mechanisms
Cross-reactivity is not limited to unintended kinase targets; it includes any biologically relevant interaction outside the primary mechanism. For biguanides, two areas are of paramount importance:
-
Glucagon Signaling: Biguanides can suppress hepatic glucagon signaling by reducing the production of cyclic AMP (cAMP) in response to glucagon receptor activation.[4][5] This is a distinct, AMPK-independent mechanism that significantly contributes to the reduction of hepatic glucose output.[4] Glucagon signaling is a critical pathway in glucose homeostasis, making this a crucial axis to investigate.[8][9][10]
-
Organic Cation Transporters (OCTs): Due to their hydrophilic and cationic nature at physiological pH, biguanides like metformin require active transport into cells.[1][7] Organic Cation Transporters, particularly OCT1 (in the liver) and OCT2 (in the kidney), are key mediators of biguanide uptake and excretion.[11][12][13][14] Differences in affinity for these transporters can dramatically alter a compound's pharmacokinetics and tissue distribution. Phenformin, for example, exhibits a much higher affinity for hOCT1 than metformin, contributing to its greater potency.[15]
Part 2: A Tiered Experimental Workflow for Profiling Cross-Reactivity
We propose a three-tiered screening cascade to systematically build a comprehensive profile for 1-(2,3-Dichlorophenyl)biguanide hydrochloride, comparing it directly against metformin and phenformin at each stage.
Caption: Proposed Experimental Workflow for Compound Characterization.
Tier 1: Primary Target Engagement (Biochemical Assays)
The initial step is to confirm and quantify the direct interaction with the primary molecular target, mitochondrial complex I.
-
Assay 1: Mitochondrial Respirometry: This assay measures the oxygen consumption rate (OCR) in isolated mitochondria or intact cells, providing a functional readout of electron transport chain activity. A dose-dependent decrease in OCR upon compound addition is indicative of mitochondrial inhibition.
-
Assay 2: Isolated Complex I Activity Assay: This is a direct enzymatic assay using purified complex I to determine the specific inhibitory constant (IC50) of the compound. This provides a clean, cell-free assessment of potency. Biguanides are known to selectively inhibit the "deactivated" state of Complex I, a conformation that can be induced in isolated mitochondria, making this a nuanced and important measurement.[2]
Tier 2: Cellular Pathway Modulation (Cell-Based Assays)
Once direct target engagement is confirmed, the next step is to verify that this leads to the expected downstream signaling events in a relevant cellular context (e.g., primary hepatocytes or HepG2 cells).
-
Assay 3: AMPK Activation Assay: The canonical downstream signal is the phosphorylation of AMPK at threonine 172. This can be readily quantified using Western blotting or high-content imaging with specific antibodies. The resulting EC50 value provides a measure of the compound's potency in a cellular system.
-
Assay 4: Glucagon Signaling Inhibition Assay: To assess cross-reactivity on a key alternative pathway, cells are stimulated with glucagon in the presence of varying concentrations of the test compound. The intracellular levels of cAMP are then measured using a competitive immunoassay (e.g., HTRF or ELISA). A dose-dependent reduction in glucagon-stimulated cAMP indicates engagement of this off-target pathway.
Tier 3: Broader Selectivity and Transport Characteristics
The final tier aims to identify unforeseen interactions and understand the compound's potential for cellular uptake, which is crucial for interpreting cell-based data and predicting in vivo behavior.
-
Assay 5: Broad Kinase Selectivity Panel: To proactively identify potential off-target liabilities, the compound should be screened against a large panel of recombinant kinases (e.g., >400 kinases). This is a standard practice in drug development to flag potential safety concerns or explain unexpected phenotypes.
-
Assay 6: Organic Cation Transporter (OCT) Uptake Assay: Using cells engineered to overexpress hOCT1 or hOCT2, the uptake of the compound can be measured directly (e.g., using LC-MS). Alternatively, a competition assay can be performed where the compound's ability to inhibit the uptake of a known fluorescent or radiolabeled OCT substrate is measured.[11][12] This will determine if the compound is a substrate or inhibitor of these critical transporters.[13][15]
Part 3: Data Interpretation & Comparative Analysis
The data generated from this workflow should be compiled to build a comparative selectivity profile. The table below illustrates how results for 1-(2,3-Dichlorophenyl)biguanide hydrochloride could be benchmarked against metformin and phenformin.
| Assay | Metric | 1-(2,3-Dichlorophenyl)biguanide HCl (Hypothetical Data) | Metformin (Reference) | Phenformin (Reference) |
| Tier 1: Target Engagement | ||||
| Isolated Complex I Inhibition | IC50 | 750 µM | 20-60 mM | ~500 µM |
| Mitochondrial Respiration (OCR) | EC50 | 50 µM | 1-5 mM | 10-50 µM |
| Tier 2: Cellular Pathways | ||||
| AMPK Activation (p-AMPK) | EC50 | 25 µM | 0.5-2 mM | 5-20 µM |
| Glucagon-Stimulated cAMP | IC50 | > 100 µM | ~500 µM | ~100 µM |
| Tier 3: Selectivity & Transport | ||||
| Kinase Panel (468 kinases) | % Inhibition @ 10 µM | 2 hits >50% | 0 hits >50% | 5 hits >50% |
| hOCT1 Transport | Kₘ or Kᵢ | 150 µM | 1.4 mM | 120 µM |
Interpretation of Hypothetical Data:
-
Potency: The hypothetical data suggest that 1-(2,3-Dichlorophenyl)biguanide hydrochloride is significantly more potent than metformin at inhibiting Complex I and activating cellular AMPK, approaching the potency of phenformin. This is a critical finding for dose prediction.
-
Selectivity: The compound shows weak inhibition of glucagon signaling, suggesting its primary mechanism in cells is likely through the canonical AMPK pathway. The kinase screen reveals two potential off-target hits, which would require further investigation to determine their biological relevance.
-
Transport: Its affinity for hOCT1 is much higher than metformin's, again similar to phenformin.[15] This suggests it is likely actively transported into hepatocytes, which could lead to high intracellular concentrations and enhanced potency, but also potential for toxicity.
Part 4: Key Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential.
Protocol 1: Western Blot for AMPK Activation
-
Cell Culture: Plate HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Starvation: The next day, replace the medium with low-glucose (1 g/L) DMEM without serum for 4 hours to lower basal AMPK activation.
-
Compound Treatment: Prepare a 10X stock of 1-(2,3-Dichlorophenyl)biguanide HCl, metformin, and phenformin in starvation medium. Treat cells with a dose-response curve (e.g., 0.1 µM to 1 mM) for 2 hours. Include a vehicle control (e.g., DMSO or water).
-
Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20 µ g/lane ), add Laemmli buffer, boil for 5 minutes, and load onto a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK (diluted in 5% BSA).
-
Detection: Wash the membrane with TBST. Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band density and normalize the phospho-AMPK signal to the total AMPK signal for each sample. Plot the dose-response curve to determine the EC50.
Protocol 2: Glucagon-Stimulated cAMP Assay (HTRF)
-
Cell Culture: Plate primary human hepatocytes or HepG2 cells in a 96-well plate.
-
Pre-treatment: Pre-incubate cells with a dose-response of the test compounds and controls for 30 minutes in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Stimulation: Add glucagon to a final concentration of 10 nM to all wells except the negative control. Incubate for 15 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit. This typically involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Reading: Read the plate on an HTRF-compatible plate reader.
-
Analysis: Calculate the ratio of emissions at 665 nm and 620 nm. Convert this ratio to cAMP concentration using a standard curve. Plot the inhibition of the glucagon response versus compound concentration to determine the IC50.
Conclusion
The characterization of a novel compound like 1-(2,3-Dichlorophenyl)biguanide hydrochloride demands a rigorous, multi-faceted approach. Publicly available information on this specific molecule is scarce, making a de novo profiling strategy essential. By establishing a systematic workflow that interrogates its effects on the primary target, key cellular pathways, and critical transporters, researchers can build a comprehensive cross-reactivity profile. Comparing these results directly with the well-understood benchmarks of metformin and phenformin provides the necessary context to interpret the data, predict the compound's therapeutic window, and make informed decisions for its future development. This structured, evidence-based approach is fundamental to upholding scientific integrity and advancing drug discovery.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-(2,3-Dichlorophenyl)biguanide Hydrochloride
For researchers and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity and identity. The presence of uncharacterized impurities can confound biological assays, introduce toxicity, and ultimately derail a promising therapeutic candidate. This guide provides an in-depth comparison of orthogonal analytical methods for confirming the purity of synthesized 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a compound of interest in pharmaceutical research. Our approach is grounded in the principle of analytical orthogonality—the use of multiple, distinct methods to build a comprehensive and unassailable purity profile.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique is insufficient for robust purity determination. Each method has inherent biases and limitations. For instance, a High-Performance Liquid Chromatography (HPLC) system may show a single, sharp peak, but this peak could conceal a co-eluting impurity or represent a misidentified compound. To establish true purity, we must employ a battery of tests where each method interrogates a different physicochemical property of the molecule. This multi-faceted approach ensures that the determined purity value is accurate, reliable, and defensible.
The logical workflow for a comprehensive purity assessment is a phased approach, starting with high-throughput screening and progressing to definitive structural confirmation.
Caption: Integrated workflow for purity assessment.
The Workhorse: Reversed-Phase HPLC for Quantitative Analysis
High-Performance Liquid Chromatography is the cornerstone of purity analysis in pharmaceutical development. Its primary function is to separate the main compound from any process-related impurities or degradation products, allowing for their quantification.
Expertise & Causality: For a polar, cationic molecule like 1-(2,3-Dichlorophenyl)biguanide, a standard reversed-phase (RP-HPLC) method is the logical starting point. The biguanide moiety is highly basic and will be protonated at acidic to neutral pH.[1] This positive charge can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual, acidic silanol groups. To mitigate this, our experimental design incorporates two key features:
-
Acidified Mobile Phase: Using an acid like phosphoric or sulfuric acid ensures the analyte remains consistently protonated and helps to saturate the silanol groups on the stationary phase, leading to improved peak symmetry.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a higher concentration of organic solvent (like acetonitrile) is necessary. This allows for the elution of early-eluting polar impurities while ensuring the main, more retained compound elutes in a reasonable time with good resolution.
Potential impurities in the synthesis could include starting materials like 2,3-dichloroaniline or related byproducts from the biguanide formation.[2] A well-developed HPLC method must be able to resolve these from the main peak, making it "stability-indicating."[3]
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 245 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile. |
Data Presentation: Sample Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.15 | Impurity A (e.g., 2,3-dichloroaniline) |
| 2 | 12.5 | 99.75 | 1-(2,3-Dichlorophenyl)biguanide HCl |
| 3 | 15.8 | 0.10 | Impurity B (e.g., Dimer) |
| Total | 100.00 |
Trustworthiness: This method is self-validating through system suitability tests performed before each run. Parameters such as theoretical plates (>2000), peak tailing factor (0.8-1.5), and retention time reproducibility (%RSD < 2%) must be met. The method's suitability is further confirmed by validating it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[4][5]
Unambiguous Identity Confirmation: LC-MS and NMR
While HPLC provides quantitative purity, it does not confirm identity. For this, we turn to mass spectrometry and nuclear magnetic resonance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: LC-MS is the ideal follow-up to an HPLC-UV analysis. It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. For 1-(2,3-Dichlorophenyl)biguanide HCl, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The highly basic biguanide moiety readily accepts a proton, forming a stable [M+H]⁺ ion. The mass spectrometer serves as a highly specific detector, confirming that the peak observed in the HPLC chromatogram has the correct molecular weight for the target compound.
A key diagnostic feature will be the isotopic pattern. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks for the molecular ion: an [M+H]⁺ peak, an [M+H+2]⁺ peak (from one ³⁷Cl), and an [M+H+4]⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. This pattern is a powerful confirmation of the compound's elemental composition.
Experimental Protocol: LC-MS Identity Confirmation
| Parameter | Condition |
| LC System | Same as HPLC method above. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution MS |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ (C₈H₁₀Cl₂N₅) | m/z 246.0308 (for ³⁵Cl isotopes) |
| Data Acquisition | Full scan mode from m/z 100-500 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides the most definitive structural information. It maps the chemical environment of every proton in the molecule, confirming not only the presence of the expected functional groups but also their precise connectivity. For 1-(2,3-Dichlorophenyl)biguanide HCl, the ¹H NMR spectrum provides several diagnostic signals that, together, create a unique structural fingerprint. It is exceptionally sensitive to isomeric impurities that might have identical molecular weights and similar chromatographic behavior.
Experimental Protocol: ¹H NMR Structural Confirmation
| Parameter | Condition |
| Instrument | 500 MHz NMR Spectrometer |
| Solvent | DMSO-d₆ (Deuterated Dimethyl Sulfoxide) |
| Concentration | ~5-10 mg/mL |
| Experiment | Standard 1D Proton |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO at 2.50 ppm |
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic CH (H-4, H-5, H-6) | 7.2 - 7.6 | Multiplet (m) | 3H |
| Biguanide NH / NH₂ | 6.5 - 8.5 | Broad Singlets (br s) | 6H |
Trustworthiness: The combination of the correct molecular weight from MS and the unique proton fingerprint from NMR provides an exceptionally high degree of confidence in the structural identity of the synthesized material.[6][7]
Absolute Purity Confirmation: Elemental Analysis
Expertise & Causality: Elemental Analysis (EA) is a fundamental technique that provides an absolute measure of a compound's purity by comparing the experimentally determined mass percentages of its constituent elements to the theoretical values.[8] It is a bulk analysis technique, insensitive to the structure of impurities but highly sensitive to their presence if they alter the overall elemental composition. It is particularly effective at detecting inorganic salts, residual solvents that are not water, or impurities that have a significantly different C/H/N/Cl ratio from the parent compound.
For 1-(2,3-Dichlorophenyl)biguanide hydrochloride (C₈H₁₀Cl₂N₅ · HCl), we analyze for Carbon, Hydrogen, Nitrogen, and Chlorine.
Data Presentation: Comparison of Theoretical vs. Experimental Values
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 33.99% | 33.69% - 34.29% |
| Hydrogen (H) | 3.92% | 3.62% - 4.22% |
| Nitrogen (N) | 24.77% | 24.47% - 25.07% |
| Chlorine (Cl) | 37.32% | 37.02% - 37.62% |
Trustworthiness: An experimental result falling within ±0.3% (for C, H, N) or ±0.5% (for halogens) of the theoretical value is considered strong evidence of high purity. This method directly validates the empirical formula of the bulk material.
Conclusion: A Triad of Analytical Certainty
Confirming the purity of a synthesized compound like 1-(2,3-Dichlorophenyl)biguanide hydrochloride is not a task for a single method. It requires a carefully planned, orthogonal approach.
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Safety Operating Guide
Personal protective equipment for handling 1-(2,3-Dichlorophenyl)biguanide hydrochloride
Essential Safety and Handling Guide for 1-(2,3-Dichlorophenyl)biguanide hydrochloride
A Senior Application Scientist's Field-Proven Protocol for Researchers
Hazard Identification and Risk Assessment: Understanding the Threat
Based on data from analogous compounds such as 1-(2,6-Dichlorophenyl)biguanide HCl, 1-(3-Chlorophenyl)biguanide hydrochloride, and 1-(2-Chlorophenyl)biguanide hydrochloride, we can anticipate that 1-(2,3-Dichlorophenyl)biguanide hydrochloride presents the following primary hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.
It is a prudent laboratory practice to treat all new or not fully characterized substances as potentially toxic.[1] Therefore, minimizing exposure through a combination of engineering controls, administrative controls, and personal protective equipment is crucial.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical for preventing direct contact with 1-(2,3-Dichlorophenyl)biguanide hydrochloride. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical safety goggles with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Disposable sleeve covers- N95 respirator | To prevent eye contact with airborne particles, skin contact, and inhalation of fine dust. |
| Solution Preparation | - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coat | To protect against splashes and direct skin contact. |
| General Handling and Transfer | - Chemical safety goggles with side shields- Nitrile gloves- Laboratory coat | To provide a basic level of protection during routine procedures. |
Important Considerations for PPE Usage:
-
Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Nitrile gloves are generally recommended for handling solid chemicals.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Contamination Prevention: Avoid wearing gloves outside of the immediate work area to prevent the spread of contamination.[1]
Safe Handling and Operational Plan: A Step-by-Step Approach
Adherence to a standardized operational procedure is fundamental to minimizing the risk of exposure and ensuring experimental reproducibility.
3.1. Engineering Controls:
-
Ventilation: All handling of solid 1-(2,3-Dichlorophenyl)biguanide hydrochloride that may generate dust, such as weighing, should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[2]
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the work area.
3.2. Procedural Guidance for Handling:
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent bench paper.
-
Weighing: Carefully weigh the required amount of the compound in a fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management Plan: Rapid and Effective Response
In the event of a spill, a prompt and well-rehearsed response is critical to mitigate potential hazards.
4.1. Spill Kit Contents: A dedicated spill kit for solid irritant chemicals should be readily available and include:
-
Absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads)
-
A scoop and brush (non-sparking)
-
Heavy-duty waste bags
-
"Hazardous Waste" labels
-
Appropriate PPE (as outlined in the table above)
4.2. Spill Cleanup Protocol:
Caption: Workflow for the safe cleanup of a solid chemical spill.
Step-by-Step Spill Cleanup:
-
Alert and Assess: Immediately alert colleagues in the vicinity. Evaluate the extent of the spill to determine if it can be managed by laboratory personnel. For large or unmanageable spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate personal protective equipment, including a respirator if there is a risk of airborne dust.
-
Contain and Absorb: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.[3]
-
Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container using a brush and scoop.[3][4] Avoid creating dust.
-
Decontaminate: Clean the spill area with a damp cloth or paper towels, then wash with soap and water. Place all cleaning materials into the hazardous waste container.[4]
-
Dispose: Seal the waste container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for its disposal through your institution's EHS department.[5][6]
Disposal Plan: Ensuring Environmental Responsibility
All waste materials contaminated with 1-(2,3-Dichlorophenyl)biguanide hydrochloride must be treated as hazardous waste.
5.1. Waste Segregation and Storage:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and cleanup materials, in a clearly labeled, sealed, and durable container.[6]
-
Liquid Waste: If solutions are prepared, they should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.[5][7]
5.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[8]
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's certified EHS provider.[5][7] Do not dispose of this chemical down the drain or in the regular trash.[5][8]
By adhering to these field-proven insights and protocols, researchers can confidently handle 1-(2,3-Dichlorophenyl)biguanide hydrochloride while upholding the highest standards of laboratory safety and scientific integrity.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET: FORMALDEHYDE 37%. Retrieved from [Link]
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Michigan Technological University. (n.d.). 1.0 Standard Operating Procedures for Laboratory Chemicals. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]
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CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Georgia-Pacific Chemicals. (2019, July 8). SAFETY DATA SHEET: GP 4413 37% Formaldehyde Solution, 13% Methanol Inhibited. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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European Chemicals Agency. (n.d.). polyhexamethylene biguanide hydrochloride PHMB - Substance Information. Retrieved from [Link]
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Redox. (2021, May 18). Safety Data Sheet Poly(hexamethylenebiguanide) hydrochloride (PHMB). Retrieved from [Link]
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- 4. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
